molecular formula C16H17NO2 B1335087 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine CAS No. 330833-79-9

3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine

Cat. No.: B1335087
CAS No.: 330833-79-9
M. Wt: 255.31 g/mol
InChI Key: YAENRSAIJLBRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c17-9-8-14(12-4-2-1-3-5-12)13-6-7-15-16(10-13)19-11-18-15/h1-7,10,14H,8-9,11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAENRSAIJLBRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCN)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389694
Record name 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330833-79-9
Record name 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 3-Benzodioxol-5-yl-3-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Benzodioxol-5-yl-3-phenyl-propylamine , a significant gamma-diarylpropylamine scaffold relevant to neuropsychiatric drug discovery.[1][2]

Physicochemical Profiling, Synthetic Pathways, and Pharmacological Context[1][2]

Executive Summary & Chemical Identity

3-Benzodioxol-5-yl-3-phenyl-propylamine (CAS: 330833-79-9) is a primary amine featuring a gamma-diaryl motif.[1][2] Structurally, it consists of a propyl chain terminating in a primary amine, substituted at the gamma-position with both a phenyl ring and a 1,3-benzodioxole (methylenedioxybenzene) moiety.[2]

This scaffold is a "privileged structure" in medicinal chemistry, sharing pharmacophoric overlap with serotonin-norepinephrine reuptake inhibitors (SNRIs) and antimuscarinic agents.[2] The benzodioxole ring serves as a bioisostere for the dimethoxyphenyl group, often enhancing metabolic stability against O-methylation while introducing specific CYP450 interactions.[1][2]

Chemical Identification Data
PropertySpecification
Systematic Name 3-(1,3-Benzodioxol-5-yl)-3-phenylpropan-1-amine
CAS Number 330833-79-9
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
SMILES NCCCC(c1ccccc1)c2ccc3OCOc3c2
InChIKey Calculated:[1][2][3][4][5][6][7][8][9][10] CLJLCLGOWKOKJF-UHFFFAOYAR (Analogous)

Physicochemical Properties

The physical behavior of this compound is dictated by the lipophilic diaryl "tail" and the hydrophilic, basic amine "head."[2]

Table 1: Physical Constants & Solubility Profile
ParameterValue / DescriptionContext
Physical State (Free Base) Viscous Oil / Low-melting SolidTypical for aryl-propylamines; tends to oxidize/darken on air exposure.[1][2]
Physical State (HCl Salt) Crystalline SolidPreferred form for storage; likely mp >180°C.
Predicted LogP ~3.1 - 3.4Highly lipophilic; crosses the blood-brain barrier (BBB) effectively.[1][2]
pKa (Basic Amine) ~9.8Protonated at physiological pH (7.4), facilitating receptor binding.[2]
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsFits Lipinski’s Rule of 5 for oral bioavailability.[1][2]
Solubility (Water) Negligible (Free Base)Requires conversion to salt (HCl, Fumarate) for aqueous formulation.[2]
Solubility (Organic) High (DMSO, MeOH, DCM)Soluble in standard organic synthesis solvents.[2]

Synthetic Methodology

The synthesis of 3-Benzodioxol-5-yl-3-phenyl-propylamine typically follows a Linear Diaryl Construction Strategy .[1][2] The most robust route involves the formation of the corresponding propanoic acid or nitrile derivative, followed by reduction.[2]

Core Synthetic Pathway
  • Condensation: Knoevenagel condensation of piperonal (3,4-methylenedioxybenzaldehyde) with phenylacetic acid derivatives yields the unsaturated acid.[2]

  • Hydrogenation: Reduction of the alkene yields the saturated 3,3-diarylpropanoic acid intermediate (CAS 364339-01-5).[1][2]

  • Amide Formation: Conversion to the primary amide via acid chloride or mixed anhydride activation.[2]

  • Reduction: Lithium Aluminum Hydride (LAH) reduction of the amide affords the target primary amine.[2]

Visualization: Synthesis Workflow

Synthesis Start Piperonal (Aldehyde) Inter1 Unsaturated Acid Start->Inter1 Perkin/Knoevenagel Condensation Reagent Phenylacetic Acid Reagent->Inter1 Inter2 3,3-Diarylpropanoic Acid (CAS 364339-01-5) Inter1->Inter2 H2 / Pd-C (Hydrogenation) Inter3 Primary Amide Inter2->Inter3 1. SOCl2 2. NH3 Product 3-Benzodioxol-5-yl- 3-phenyl-propylamine Inter3->Product LiAlH4 (Reduction)

Caption: Linear synthesis from piperonal via the 3,3-diarylpropanoic acid intermediate.

Pharmacological & Metabolic Profile

Mechanism of Action (Inferred)

Based on the gamma-diarylpropylamine pharmacophore , this compound is likely a potent modulator of monoamine transporters.[2]

  • SERT/NET Inhibition: The 3,3-diphenylpropylamine scaffold is the backbone of antidepressants like Fluoxetine (modified) and Atomoxetine.[2] The benzodioxole substitution often increases potency at the Serotonin Transporter (SERT).[2]

  • Antimuscarinic Activity: Analogous structures (e.g., Tolterodine derivatives) exhibit antagonism at Muscarinic M3 receptors.[2]

Metabolic Liability: The Benzodioxole Bridge

The 1,3-benzodioxole ring is not metabolically inert.[2] It undergoes a specific bioactivation pathway mediated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).[2]

  • Oxidation: The methylene carbon is hydroxylated.[2]

  • Carbene Formation: Loss of water generates a reactive carbene intermediate.[2]

  • Mechanism-Based Inhibition: This carbene can coordinate with the heme iron of CYP450, irreversibly inhibiting the enzyme (Suicide Inhibition).[2]

  • Catechol Formation: Hydrolysis leads to the catechol metabolite, which can be further oxidized to an ortho-quinone, a potential electrophilic toxicant.[1][2]

Visualization: Metabolic Activation

Metabolism Parent Parent Compound (Benzodioxole) CYP CYP450 Oxidation Parent->CYP Carbene Carbene Intermediate CYP->Carbene -H2O Complex P450-Carbene Complex (Inactivated Enzyme) Carbene->Complex Heme Coordination Catechol Catechol Metabolite Carbene->Catechol Hydrolysis Quinone o-Quinone (Toxicant) Catechol->Quinone Oxidation

Caption: CYP450-mediated bioactivation of the benzodioxole moiety leading to enzyme inhibition or toxicity.[1][2]

Safety & Handling Protocols

As a bioactive amine, strict safety protocols are required during handling.[1][2]

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 3 (Toxic if swallowed) - Inferred from chalcone precursor data.[2]

    • Skin/Eye Irritant: The free base is caustic; salts are irritants.[2]

  • Storage:

    • Store as the HCl salt to prevent oxidation.[2]

    • Keep under inert gas (Argon/Nitrogen) at -20°C for long-term stability.[1][2]

    • Protect from light (benzodioxoles can be photo-labile).[1][2]

  • Disposal: Incineration with afterburner and scrubber. Do not discharge into waterways due to potential aquatic toxicity (common in this chemical class).[2]

References

  • National Center for Biotechnology Information.[2] (2025).[2][5][9] PubChem Compound Summary for CID 2921511, 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid. Retrieved February 2, 2026, from [Link]

  • Yang, X. H., Wu, M. H., Zou, W. D., & Li, C. (2006).[2] (E)-3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one.[1][2][11] Acta Crystallographica Section E, 62(10), o3117-o3118.[2] Retrieved from [Link]

Sources

A Technical Guide to 3-(1,3-Benzodioxol-5-yl)-3-phenyl-propylamine: A Novel Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical overview of 3-(1,3-benzodioxol-5-yl)-3-phenyl-propylamine, a compound identified primarily as a research chemical. Due to the limited specific research on this molecule, this guide synthesizes information based on its structural characteristics, drawing parallels to well-understood pharmacological classes. We will explore its chemical profile, propose a logical synthetic pathway, and delve into its hypothesized mechanism of action based on established structure-activity relationships (SAR). Furthermore, this guide presents detailed, field-proven protocols for its analytical characterization and in-vitro pharmacological evaluation, providing researchers with a robust framework for investigating this and similar novel compounds. The content is intended for professionals in chemical synthesis, neuropharmacology, and drug development.

Introduction: Situating a Novel Scaffold in Neuropharmacology

The landscape of neurological research is continually evolving, driven by the synthesis and characterization of novel molecular scaffolds. 3-(1,3-Benzodioxol-5-yl)-3-phenyl-propylamine (CAS: 330833-79-9) emerges as one such compound of interest.[1] Its structure is a compelling hybrid, incorporating the core 3-phenylpropylamine backbone with a 1,3-benzodioxole (or methylenedioxy) moiety.

The 3-phenylpropylamine skeleton is known to interact with monoamine systems. The parent compound, 3-phenylpropylamine, is a norepinephrine-dopamine releasing agent (NDRA), albeit with significantly less potency than its phenethylamine analogue.[2] The addition of the 1,3-benzodioxole group is pharmacologically significant, as this functional group is a hallmark of empathogenic compounds like 3,4-methylenedioxymethamphetamine (MDMA), which potently interact with the serotonin transporter (SERT).

Therefore, 3-(1,3-Benzodioxol-5-yl)-3-phenyl-propylamine presents itself as a valuable tool for probing the structure-activity relationships of monoamine transporter ligands. Its investigation could yield critical insights into the structural requirements for transporter selectivity and the functional consequences of monoamine release versus reuptake inhibition. This guide provides the foundational chemical and pharmacological context, alongside practical methodologies, to initiate and advance research into this specific molecule.

Chemical Profile and Synthesis

A complete understanding of a research chemical begins with its fundamental properties and a reliable method for its synthesis.

Physicochemical Properties

The basic molecular details of the title compound are summarized below. This data is foundational for all subsequent experimental work, from calculating molar concentrations for assays to interpreting mass spectrometry data.

PropertyValueSource
CAS Number 330833-79-9Santa Cruz Biotechnology[1]
Molecular Formula C₁₆H₁₇NO₂Santa Cruz Biotechnology[1]
Molecular Weight 255.31 g/mol Santa Cruz Biotechnology[1]
Canonical SMILES C1=CC=C(C=C1)C(CCN)C2=CC3=C(C=C2)OCO3Inferred from Name
Compound Type Biochemical / Research ChemicalSanta Cruz Biotechnology[1]
Proposed Synthesis Pathway: Reductive Amination

While specific synthesis literature for 3-(1,3-benzodioxol-5-yl)-3-phenyl-propylamine is not publicly available, a logical and robust pathway can be proposed based on well-established organic chemistry principles. A highly efficient method would be the reductive amination of 3-(1,3-benzodioxol-5-yl)-3-phenylpropanal. This approach is advantageous due to its high yields and the commercial availability of starting materials.

The workflow is conceptualized as follows:

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Reduction to Aldehyde cluster_2 Step 3: Reductive Amination benzaldehyde Benzaldehyde chalcone Intermediate Chalcone (3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one) benzaldehyde->chalcone piperonyl_acetaldehyde Piperonyl Acetaldehyde piperonyl_acetaldehyde->chalcone propanal 3-(1,3-Benzodioxol-5-yl) -3-phenylpropanal chalcone->propanal Reduction (e.g., H2/Pd-C) final_product Final Product 3-(1,3-Benzodioxol-5-yl) -3-phenyl-propylamine propanal->final_product ammonia Ammonia (NH3) ammonia->final_product reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->final_product

Figure 1: Proposed synthetic workflow for the target compound.

Causality in Synthesis Design: The choice of a multi-step synthesis starting from a chalcone intermediate is deliberate. The Claisen-Schmidt condensation to form the chalcone is a high-yield, well-documented reaction.[3] Subsequent selective reduction of the alkene and ketone functionalities, followed by reductive amination, provides multiple points for purification and characterization, ensuring a high-purity final product, which is critical for accurate pharmacological assessment.

Hypothesized Pharmacological Profile

Lacking direct experimental data, a predictive analysis based on SAR provides a strong hypothesis for the mechanism of action.

Mechanism of Action Hypothesis: A Monoamine Releasing Agent

The molecule's structure strongly suggests activity as a monoamine transporter ligand.

  • Phenylpropylamine Core: This scaffold confers affinity for the monoamine transporters, particularly the norepinephrine transporter (NET) and dopamine transporter (DAT).[2]

  • 1,3-Benzodioxole Moiety: This group is classically associated with enhanced affinity and activity at the serotonin transporter (SERT), often promoting a shift from reuptake inhibition to a releasing mechanism (efflux).

Based on these features, it is hypothesized that 3-(1,3-benzodioxol-5-yl)-3-phenyl-propylamine functions as a monoamine releasing agent , with potential activity across DAT, NET, and SERT. The relative potency and selectivity for each transporter would determine its specific psychopharmacological profile and require empirical validation.

G cluster_pre Presynaptic Neuron vesicle Vesicles (DA, 5-HT, NE) transporter DAT SERT NET monoamines transporter->monoamines Efflux receptors Postsynaptic Receptors compound Research Chemical (3-Benzodioxol-5-yl- 3-phenyl-propylamine) compound->transporter Binds & Reverses Transporter Function monoamines->receptors Signal

Figure 2: Hypothesized mechanism of monoamine transporter interaction.

Methodologies for Empirical Characterization

To move from hypothesis to data, rigorous and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the essential characterization of this novel compound.

Protocol: Analytical Characterization via GC-MS and NMR

Objective: To confirm the chemical identity, structure, and purity of a synthesized batch of 3-(1,3-benzodioxol-5-yl)-3-phenyl-propylamine. This is a self-validating protocol; a mismatch between the expected and observed data invalidates the sample.

Materials & Equipment:

  • Synthesized compound sample

  • Anhydrous Methanol (HPLC grade)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

  • Volumetric flasks, pipettes, vials

Procedure:

  • Sample Preparation (GC-MS):

    • Accurately weigh 1 mg of the synthesized compound.

    • Dissolve in 1.0 mL of anhydrous methanol to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting 100 µL of the stock into 900 µL of methanol (100 µg/mL).

    • Rationale: Methanol is a volatile solvent compatible with GC inlets. This concentration is optimal for most modern MS detectors.

  • GC-MS Analysis:

    • Inject 1 µL of the working solution into the GC-MS.

    • GC Conditions: Use a standard non-polar column (e.g., HP-5MS). Temperature program: initial 100°C hold for 2 min, ramp at 20°C/min to 300°C, hold for 5 min.

    • MS Conditions: Scan in electron ionization (EI) mode from 40 to 550 m/z.

    • Rationale: This temperature program effectively separates potential impurities and provides good peak shape for the target analyte. EI provides a reproducible fragmentation pattern for library matching and structural elucidation.

  • Sample Preparation (NMR):

    • Dissolve 5-10 mg of the compound in ~0.7 mL of CDCl₃ in an NMR tube.

    • Ensure the sample is fully dissolved.

    • Rationale: CDCl₃ is a standard solvent for many organic molecules. TMS provides the 0 ppm reference peak.

  • NMR Analysis:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Integrate the proton peaks and assign them to the proposed structure.

    • Compare the observed chemical shifts and coupling constants to predicted values based on the structure.

Expected Data & Interpretation:

  • GC-MS: A major peak should be observed at a specific retention time. The corresponding mass spectrum should show a molecular ion ([M]⁺) at m/z 255. The fragmentation pattern should be consistent with the structure (e.g., loss of the amine group, cleavage at the propyl chain). Purity can be estimated by the relative area of the main peak.

  • NMR: The ¹H NMR spectrum should show distinct signals for the aromatic protons (in the ~6.7-7.3 ppm range), the methylenedioxy protons (~5.9 ppm), and the aliphatic protons of the propyl-amine chain. The integration of these peaks must correspond to the number of protons in the structure (e.g., 2H for the -O-CH₂-O- group).

Protocol: In Vitro Monoamine Transporter Activity Assay

Objective: To determine the potency (IC₅₀) of the compound to inhibit uptake and/or stimulate the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) via their respective transporters (DAT, NET, SERT).

Materials & Equipment:

  • Rat striatal (for DAT) and hippocampal (for SERT/NET) synaptosome preparations.

  • Radiolabeled substrates: [³H]DA, [³H]NE, [³H]5-HT.

  • Test compound stock solution (10 mM in DMSO).

  • Control inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Scintillation counter and vials.

  • 96-well plates, multi-channel pipettor.

Procedure:

  • Plate Setup:

    • Prepare serial dilutions of the test compound in assay buffer (e.g., from 1 nM to 100 µM).

    • Add the diluted compound to designated wells of a 96-well plate. Include wells for "total uptake" (vehicle only) and "non-specific binding" (with a high concentration of a known inhibitor).

  • Uptake Inhibition Assay:

    • Add synaptosome preparations to each well.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding the appropriate radiolabeled substrate (e.g., [³H]DA).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Rationale: This timed incubation allows for transporter-mediated uptake to occur, which can be competed with by the test compound.

  • Termination and Harvest:

    • Rapidly terminate the reaction by adding ice-cold assay buffer and harvesting the contents of the wells onto filtermats using a cell harvester.

    • Wash the filters several times to remove unbound radioligand.

    • Rationale: Rapid filtration and washing are critical to separate the synaptosomes (containing the internalized radiolabel) from the external buffer.

  • Quantification:

    • Place the filtermats into scintillation vials with a scintillation cocktail.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis & Interpretation:

  • Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

  • Plot the percent inhibition against the log concentration of the compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of uptake is inhibited).

  • Comparing the IC₅₀ values for DAT, NET, and SERT will reveal the compound's potency and selectivity profile.

Anticipated Data and Reporting

Clear and concise data presentation is paramount. Quantitative results from the pharmacological assays should be tabulated for straightforward comparison.

Table 2: Hypothetical In Vitro Pharmacological Profile

TransporterAssay TypeIC₅₀ (nM) [95% CI]
DAT [³H]DA Uptake Inhibition150 [125 - 175]
NET [³H]NE Uptake Inhibition85 [70 - 100]
SERT [³H]5-HT Uptake Inhibition45 [38 - 52]

Note: The data presented in this table is purely illustrative and must be determined experimentally.

An interpretation of this hypothetical data would suggest the compound is a potent ligand for all three monoamine transporters, with a slight preference for SERT, followed by NET and then DAT. This profile would classify it as a high-potency, relatively non-selective triple reuptake inhibitor or releasing agent, warranting further investigation into its functional effects (release vs. reuptake).

Safety and Handling

As a novel research chemical with an uncharacterized toxicological profile, 3-(1,3-benzodioxol-5-yl)-3-phenyl-propylamine must be handled with appropriate caution. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a certified chemical fume hood to prevent inhalation of powders or aerosols. A material safety data sheet (MSDS) should be consulted if available from the supplier, and institutional safety protocols must be strictly followed.

Conclusion

3-(1,3-Benzodioxol-5-yl)-3-phenyl-propylamine stands as a structurally intriguing molecule at the intersection of several pharmacologically active classes. Its chemical architecture strongly suggests a role as a modulator of monoamine transporters, making it a potentially valuable tool for CNS research. This guide provides the necessary framework for its synthesis, characterization, and initial pharmacological profiling. The provided protocols are designed to be robust and self-validating, ensuring that researchers can generate high-quality, interpretable data. The empirical determination of this compound's activity will contribute valuable knowledge to the field of neuropharmacology and aid in the rational design of future selective transporter ligands.

References

  • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M953. Available from: [Link]

  • Wikipedia contributors. (n.d.). Phenylpropylamine. In Wikipedia, The Free Encyclopedia. Retrieved February 11, 2026, from [Link]

Sources

Methodological & Application

analytical methods for 3-Benzodioxol-5-yl-3-phenyl-propylamine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropylamine

Executive Summary & Chemical Context

This guide details the analytical protocols for 3-(1,3-Benzodioxol-5-yl)-3-phenylpropylamine (CAS: 330833-79-9), hereafter referred to as BDPPA .[1][2]

BDPPA is a lipophilic, gamma-disubstituted primary amine structurally analogous to the "3,3-diphenylpropylamine" scaffold found in calcium channel blockers (e.g., Fendiline) and antimuscarinics (e.g., Tolterodine).[3] Its structure features a chiral center at the C3 position, bearing both a phenyl ring and an electron-rich 1,3-benzodioxole (methylenedioxyphenyl) moiety.[3]

Analytical Challenges:

  • Amine Tailing: The primary amine group (

    
    ) interacts strongly with residual silanols on standard silica columns, causing peak tailing.[3]
    
  • Chirality: The C3 stereocenter requires enantioselective separation for full characterization.[2]

  • Structural Similarity: Differentiating BDPPA from potential des-methylenedioxy impurities or related chalcone precursors requires high-resolution separation.[1][2]

Physicochemical Profile

PropertyValue / DescriptionAnalytical Implication
Molecular Formula

Monoisotopic Mass: 255.1259 Da
Molecular Weight 255.31 g/mol Detectable by single-quad MS (

)
LogP (Predicted) ~3.2 – 3.8High retention in Reversed-Phase (RP) LC; suitable for C18.[1][2]
pKa (Base) ~9.8 (Amine)Positively charged at pH < 8.[2] Neutral at pH > 11.[2]
UV Maxima ~235 nm, ~285 nm285 nm is specific for the benzodioxole group; 210-220 nm for high sensitivity.[3][2]
Solubility MeOH, ACN, DMSODissolve samples in 50:50 ACN:Water or MeOH.[3]

Analytical Workflow Strategy

The following diagram outlines the decision tree for characterizing BDPPA batches, ensuring coverage of identity, purity, and enantiomeric excess.

AnalyticalWorkflow Sample Raw Sample (BDPPA) Prep Sample Prep (Dilution in 50% ACN) Sample->Prep MethodA Method A: High-pH RP-HPLC (Purity & Assay) Prep->MethodA Routine QC MethodB Method B: UHPLC-MS/MS (ID & Impurity Profiling) Prep->MethodB Structure Elucidation MethodC Method C: Chiral HPLC (Enantiomeric Excess) Prep->MethodC Chiral Check Results Final CoA Generation MethodA->Results Area % > 98.0% MethodB->Results Mass Confirmed MethodC->Results ee > 99%

Figure 1: Integrated analytical workflow for BDPPA characterization.

Method A: High-pH Reversed-Phase HPLC (Purity & Assay)[2][3]

Rationale: Standard low-pH methods (Formic acid/TFA) often result in broad peaks for primary amines due to ionic interactions.[1][2] Using a High-pH mobile phase keeps the amine in its neutral (free base) state, significantly improving peak shape and loadability on hybrid-silica columns.[2]

Protocol:

  • Instrument: HPLC or UHPLC with PDA/DAD detector.

  • Column: Waters XBridge BEH C18 XP (or equivalent Hybrid particle), 2.5 µm, 3.0 x 100 mm.[3] Note: Do not use standard silica columns at pH 10.[3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (100%).[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Temperature: 40°C.[2]

  • Detection: UV @ 285 nm (Selective) and 215 nm (Trace impurities).[2]

Gradient Profile:

Time (min) % A % B Curve
0.0 95 5 Initial
1.0 95 5 Hold
10.0 5 95 Linear
12.0 5 95 Wash
12.1 95 5 Re-equilibrate

| 15.0 | 95 | 5 | End |[1][2]

System Suitability Criteria:

  • Tailing Factor (

    
    ):  < 1.3 (Crucial for amines).[2]
    
  • Retention Time (

    
    ):  BDPPA typically elutes ~7-8 min.[2]
    
  • Resolution (

    
    ):  > 2.0 between BDPPA and nearest impurity (e.g., des-phenyl analog).
    

Method B: UHPLC-MS/MS (Identification)[2][3]

Rationale: Mass spectrometry confirms the molecular mass and characteristic fragmentation of the benzodioxole ring.[3]

Protocol:

  • Ionization: ESI Positive Mode (

    
    ).[2]
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).[2]

  • Scan Range: 100 – 600 m/z.[2]

Fragmentation Pathway (MS/MS): The parent ion


 undergoes characteristic cleavages.[2]
  • Loss of Ammonia:

    
     (Characteristic of primary amines).[2]
    
  • Formation of Tropylium-type ion: Cleavage of the alkyl chain often leaves the stable benzyl/tropylium cation.[2]

  • Benzodioxole Signature: The methylenedioxybenzyl cation is highly stable, typically appearing at

    
    .[3]
    

MSFragmentation Parent [M+H]+ m/z 256.1 Frag1 [M-NH3]+ m/z 239.1 Parent->Frag1 - NH3 (17 Da) Frag2 Benzodioxole Cation m/z 135.0 Parent->Frag2 C3-C(alpha) Cleavage Frag3 Phenyl-Propyl Cation m/z 91.0 / 117.0 Parent->Frag3 Fragmentation

Figure 2: Proposed MS/MS fragmentation pathway for structural confirmation.

Method C: Chiral HPLC (Enantiomeric Purity)

Rationale: BDPPA has one chiral center.[2] Synthetic routes often produce a racemate unless asymmetric synthesis is used.[2]

Protocol:

  • Mode: Normal Phase (NP) is preferred for highest selectivity on polysaccharide columns.[2]

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.[3]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

    • Note: Diethylamine (DEA) is mandatory to suppress non-specific amine interactions.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 285 nm.[2]

Expected Result:

  • Racemate: Two peaks approx. 1:1 ratio.[2]

  • Enantiopure: Single peak (>99% ee).[2]

Method D: GC-MS (Orthogonal Purity & Residuals)

Rationale: Useful for detecting volatile precursors (e.g., benzaldehyde derivatives) that may not ionize well in LC-MS.[2]

Sample Prep (Derivatization): Primary amines can adsorb to GC liners.[2] Derivatization with TFAA (Trifluoroacetic anhydride) is recommended.[2]

  • Dissolve 5 mg sample in 1 mL Ethyl Acetate.

  • Add 50 µL TFAA. Incubate at 60°C for 20 min.

  • Inject 1 µL.

GC Parameters:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).[2]

  • Inlet: 250°C, Split 20:1.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • MS: EI Source, 70 eV.[3] Look for derivatized mass

    
    .[2]
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5354492, 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. (Precursor/Chalcone analog data).[2][4] Retrieved from [Link]

  • Waters Corporation. Strategies for the Analysis of Amines by RPLC. Application Note 720000723EN.[2] (Grounding for High-pH Methodology).

  • Google Patents.CN101575297B: Preparation method of N-methyl-3,3-diphenylpropylamine. (Synthesis context for 3,3-diphenylpropylamine scaffolds).

Sources

Application Note: Advanced NMR Characterization of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the NMR characterization of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropylamine .

Executive Summary

This guide details the nuclear magnetic resonance (NMR) spectroscopy protocols for 3-(1,3-benzodioxol-5-yl)-3-phenylpropylamine (also known as gamma-phenyl-gamma-(3,4-methylenedioxyphenyl)propylamine).[1] This molecule represents a critical pharmacophore found in various psychoactive substances and pharmaceutical intermediates (e.g., analogs of substituted phenylpropylamines).[1][2]

Characterizing this molecule presents specific challenges:

  • Aromatic Overlap: Distinguishing the monosubstituted phenyl ring from the trisubstituted benzodioxole ring.

  • Benzylic Chirality: The C3 position is a chiral center, creating potential diastereotopic effects in the adjacent methylene protons.[1][2][3]

  • Isobaric Confusion: Differentiating this structure from its regioisomers (e.g., linear chains or varying aryl positions).[1][2]

Structural Analysis & Numbering Strategy

Before acquisition, a rigorous numbering scheme is required to map the NMR signals.[1][2]

PositionChemical EnvironmentKey NMR Feature
C1 Methylene (-CH₂-NH₂)Upfield triplet/multiplet; adjacent to Nitrogen.
C2 Methylene (-CH₂-)Mid-field multiplet; diastereotopic potential.[1]
C3 Methine (>CH-)Benzylic; chiral center; deshielded doublet of doublets (dd) or triplet.[1][2]
Ar-A Phenyl RingMonosubstituted; 5 protons (typically 7.1–7.4 ppm).[1][2]
Ar-B Benzodioxole RingTrisubstituted; 3 protons (ABX system) + O-CH₂-O singlet.
NH₂ Primary AmineBroad singlet; exchangeable; shift varies with concentration/solvent.[1][2]

Experimental Protocols

Protocol A: Sample Preparation

Objective: To minimize aggregation and ensure resolution of exchangeable protons.[2]

  • Solvent Selection:

    • Primary: Chloroform-d (

      
      ) with 0.03% TMS.[1][2] Pros: Sharp lines, good solubility. Cons: Amine protons may be broad or invisible due to exchange.[1][2]
      
    • Secondary (Validation): Dimethyl sulfoxide-d6 (

      
      ).[1][2] Pros: Slows proton exchange, revealing the 
      
      
      
      signal clearly (often as a broad peak around 1.5–2.5 ppm or distinct multiplets if protonated).[1][2]
  • Concentration: Dissolve 5–10 mg of the free base in 0.6 mL of solvent.

    • Note: If analyzing the hydrochloride salt, use

      
       or 
      
      
      
      to prevent precipitation and observe the ammonium (
      
      
      ) protons (typically 8.0–8.5 ppm).[1][2]
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.[1][2]

Protocol B: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle) to maximize relaxation recovery.

  • Relaxation Delay (D1): Set to 2.0 s (ensure integration accuracy for aromatic protons).

  • Scans (NS): 16–32 scans for

    
    ; 512–1024 scans for 
    
    
    
    .[1][2]
  • Temperature: 298 K (25°C).[1][2]

Data Analysis & Assignment

NMR Assignment (CDCl₃, 400-600 MHz)

The following assignments are derived from fragment-based additivity rules and validated against analogous 3,3-diarylpropylamine structures.

Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Justification
7.15 – 7.35 Multiplet5HPhenyl (Ar-A)Typical monosubstituted benzene overlap.[1]
6.65 – 6.75 Multiplet3HBenzodioxole (Ar-B)The 1,2,4-substitution pattern creates an ABX system (d, d, s).[1][2]
5.92 Singlet2H

Characteristic methylenedioxy resonance (highly diagnostic).
3.94 Triplet (t) or dd1H

(Benzylic)
Deshielded by two aromatic rings.[1][2] Coupling to

(~7.5 Hz).[1][2]
2.68 Triplet (t)2H

(

)
Shielded relative to benzylic, but deshielded by Nitrogen.[1][2]
2.24 Quartet/Multiplet2H

(Middle)
"Bridge" protons.[1][2] May show higher order complexity due to C3 chirality.[2]
1.40 Broad Singlet2H

Exchangeable.[1][2] Disappears with

shake.[1][2]
Diagnostic Correlations (2D NMR)[1][2]

To scientifically validate the structure, you must perform Heteronuclear Multiple Bond Correlation (HMBC).[1][2]

  • Differentiation of Rings:

    • The Benzodioxole Protons (5.92 ppm) will show strong HMBC correlations to the quaternary carbons of the benzodioxole ring (Ar-B C3/C4), typically around 146–148 ppm .[1][2]

    • The Benzylic Proton (3.94 ppm) will show correlations to both the Phenyl ipso-carbon (~144 ppm) and the Benzodioxole ipso-carbon (~138 ppm).[1][2]

Structural Validation Logic

The following diagram illustrates the logical flow for confirming the structure and ruling out isomers (e.g., where the amine is internal or the chain is branched).

NMR_Logic Start Unknown Sample (C16H17NO2) H1_Spec 1H NMR Spectrum (CDCl3) Start->H1_Spec Check_OCHO Check 5.9-6.0 ppm (Singlet, 2H) H1_Spec->Check_OCHO Benzodioxole_Confirm Benzodioxole Moiety CONFIRMED Check_OCHO->Benzodioxole_Confirm Signal Present No_Benzodioxole Isomer Alert: Dimethoxy or Phenol? Check_OCHO->No_Benzodioxole Signal Absent Check_Benzylic Check 3.9-4.1 ppm (1H, Triplet/dd) Benzodioxole_Confirm->Check_Benzylic Gamma_Position Gamma-Aryl Structure (3,3-diaryl) Check_Benzylic->Gamma_Position Shift ~3.9 ppm (Deshielded by 2 Ar) Alpha_Position Alpha-Aryl Structure (1-aryl-propylamine) Check_Benzylic->Alpha_Position Shift ~2.6-3.0 ppm (Mono-aryl or near N) Check_HMBC HMBC: Benzylic H to Ar-C(ipso) Gamma_Position->Check_HMBC Final_Struct 3-Benzodioxol-5-yl-3-phenyl-propylamine VALIDATED Check_HMBC->Final_Struct Correlates to 2 distinct ipso carbons

Figure 1: Decision tree for structural verification using 1H and HMBC NMR data. High contrast nodes indicate critical checkpoints.

Synthesis & Pathway Context

Understanding the synthesis aids in identifying impurities (e.g., unreduced nitrile or alkene intermediates).[1][2]

Common Synthetic Route:

  • Condensation: Benzodioxole-5-carboxaldehyde + Phenylacetonitrile

    
     3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile.[1]
    
  • Reduction: Catalytic hydrogenation or hydride reduction

    
    Target Amine .[1][2]
    

Impurity Markers in NMR:

  • Alkene Impurity: Doublet around 6.3–6.5 ppm (vinylic protons from incomplete reduction).[1][2]

  • Nitrile Precursor: Missing amine protons; Benzylic proton shifts downfield due to CN group.[2]

Advanced Troubleshooting: Chiral Resolution

Since the C3 position is chiral, the molecule exists as an enantiomeric pair (


 and 

).[1][2] Standard NMR cannot distinguish these.[1][2][3][4][5]

Protocol for Enantiomeric Excess (ee) Determination:

  • Chiral Solvating Agent (CSA): Add 1–2 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .[1][2]

  • Observation: The ammonium salt forms diastereomeric complexes.[2]

  • Target Signal: Monitor the Methylenedioxy singlet (5.92 ppm) . In the presence of the CSA, this singlet often splits into two distinct singlets (one for

    
    , one for 
    
    
    
    ).[1][2] Integration of these peaks yields the enantiomeric ratio.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][6] (Standard reference for chemical shift additivity rules).

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 5354492, 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one (Precursor analog data). Retrieved from [Link]

  • Reich, H. J. (2023).[1][2] Proton NMR Chemical Shifts. University of Wisconsin-Madison Chemistry.[1][2] (Authoritative database for fragment shifts).[1][2] Retrieved from [Link]

Sources

3-Benzodioxol-5-yl-3-phenyl-propylamine as a precursor for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Synthesis of 3-Benzodioxol-5-yl-3-phenyl-propylamine

Part 1: Executive Summary & Strategic Context

3-Benzodioxol-5-yl-3-phenyl-propylamine (also identified as


-phenyl-1,3-benzodioxole-5-propanamine) represents a "privileged scaffold" in medicinal chemistry. It belongs to the 

-diarylpropylamine
class, a structural backbone shared by major blockbuster therapeutics including Dapoxetine (SSRI), Fesoterodine (antimuscarinic), and Tolterodine .[1]

While Dapoxetine utilizes a naphthalene ether linkage, this specific benzodioxole derivative serves as a critical intermediate for synthesizing analogs targeting the serotonin transporter (SERT) and muscarinic receptors.[1] Its synthesis requires rigorous control over regiochemistry (positioning both aryl groups at the


-carbon) and stereochemistry (enantiomeric purity).[1]

Key Application Areas:

  • SSRI Development: Structural analog to Dapoxetine and Fluoxetine.

  • Antimuscarinics: Precursor for bladder-selective agents.

  • Chiral Resolution Studies: A model substrate for diastereomeric salt resolution efficiency.

Part 2: Retrosynthetic Analysis & Pathway Design

To achieve high purity and scalability, we reject the "Nitro-Michael" route (often prone to polymeric side reactions) in favor of the Hydrocinnamic Acid / Friedel-Crafts Route . This pathway ensures the correct 3,3-substitution pattern.

The Logic:

  • Construct the Carbon Skeleton: Use a Knoevenagel condensation followed by a Friedel-Crafts alkylation to install both aryl rings on the

    
    -carbon of the propionic acid chain.
    
  • Functional Group Transformation: Convert the acid to a primary amine via an amide intermediate.

  • Stereochemical Refinement: Resolve the racemic amine using tartaric acid to isolate the bioactive enantiomer (typically S).[1]

SynthesisPathway Piperonal Piperonal (Start) Cinnamic 3,4-MD-Cinnamic Acid Piperonal->Cinnamic Malonic Acid Pyridine, 80°C Propionic 3-(Benzodioxol-5-yl)- 3-phenylpropionic Acid Cinnamic->Propionic Benzene, AlCl3 (Friedel-Crafts) Amide Primary Amide Intermediate Propionic->Amide 1. SOCl2 2. NH3 (aq) RacemicAmine Racemic Target Amine Amide->RacemicAmine LiAlH4 / THF Reduction ResolvedAmine (S)-Enantiomer (Active API Precursor) RacemicAmine->ResolvedAmine L-(+)-Tartaric Acid Resolution

Figure 1: Strategic synthetic pathway from Piperonal to the resolved chiral amine.[1][2][3][4][5][6][7][8]

Part 3: Detailed Experimental Protocols

Protocol A: Construction of the 3,3-Diaryl Skeleton

Objective: Synthesis of 3-(1,3-benzodioxol-5-yl)-3-phenylpropionic acid.

Rationale: Direct alkylation of benzene with substituted cinnamic acid is the most atom-economical method to generate the gem-diaryl motif.

  • Reagents:

    • 3,4-Methylenedioxycinnamic acid (1.0 eq)

    • Benzene (Solvent & Reagent, excess)[1]

    • Aluminum Chloride (

      
      , anhydrous, 3.0 eq)[1]
      
    • HCl (conc.)[1]

  • Procedure:

    • Suspend 3,4-methylenedioxycinnamic acid (e.g., 19.2 g, 100 mmol) in dry benzene (100 mL).[1]

    • Critical Step: Cool to 0–5°C. Add

      
       portion-wise over 30 minutes. Exothermic reaction; control temperature to prevent polymerization.[1]
      
    • Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:3).[1]

    • Quench: Pour the reaction mixture onto crushed ice/HCl (200 g/50 mL).

    • Extract with Ethyl Acetate (

      
       mL).[1] Wash organic layer with brine, dry over 
      
      
      
      .[1]
    • Purification: Recrystallize from Ethanol/Water to yield white crystals.

Data Specification:

Parameter Specification Note
Yield 75–85% High efficiency step
Appearance White crystalline solid

| Melting Point | 152–155°C | Verify against standard |

Protocol B: Conversion to Primary Amine

Objective: Transformation of carboxylic acid to 3-benzodioxol-5-yl-3-phenyl-propylamine.

Rationale: We use the Amide route (Acid


 Acid Chloride 

Amide

Amine) rather than direct Nitrile reduction to avoid cyanide handling and ensure higher purity.[1]
  • Step 1: Amide Formation

    • Dissolve the propionic acid derivative (10 g) in Toluene (50 mL). Add Thionyl Chloride (1.5 eq) and catalytic DMF.[1] Heat to 60°C for 2 hours.

    • Remove solvent/excess

      
       under vacuum.[1]
      
    • Dissolve residue in THF and add dropwise to aqueous Ammonia (28%, excess) at 0°C. Filter the precipitated amide.[1]

  • Step 2: Reduction

    • Safety: Use Lithium Aluminum Hydride (

      
      ) under Nitrogen atmosphere.[1]
      
    • Suspend

      
       (2.5 eq) in dry THF.[1]
      
    • Add the amide (from Step 1) as a solution in THF dropwise.[1]

    • Reflux for 12 hours.

    • Workup (Fieser Method): Cool to 0°C. Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.
    • Concentrate the filtrate to obtain the Racemic Amine as a viscous oil.

Protocol C: Optical Resolution (The Critical Refinement)

Objective: Isolation of the (S)-enantiomer (Pharmacologically active scaffold).[1]

Rationale: Diarylpropylamines typically crystallize well as tartrate salts. For the S-enantiomer target, L-(+)-Tartaric acid is the industry standard resolving agent.

  • Solvent System: Ethanol:Water (9:1 ratio).[1]

  • Procedure:

    • Dissolve Racemic Amine (10 g, 39 mmol) in Ethanol (40 mL).

    • Dissolve L-(+)-Tartaric acid (5.8 g, 39 mmol) in Ethanol/Water (20 mL).

    • Mix solutions at 60°C. Allow to cool slowly to Room Temperature, then refrigerate at 4°C for 24 hours.

    • Filtration: Collect the crystals (Diastereomeric Salt).

    • Recrystallization: Recrystallize the salt from Ethanol (minimum volume) 2–3 times until constant melting point and optical rotation are achieved.[1]

  • Free Basing: Treat the purified salt with 1M NaOH and extract with DCM to yield the chiral free base.

ResolutionLogic Start Racemic Amine + L-Tartaric Acid Crystallize Crystallize (EtOH/H2O) Start->Crystallize Check Check ee% (Chiral HPLC) Crystallize->Check Recryst Recrystallize Check->Recryst ee < 98% Success Target >99% ee Check->Success ee > 99% Recryst->Check

Figure 2: Logic flow for the iterative resolution of the enantiomeric amine.

Part 4: Derivatization to API (Dapoxetine Analog)

To convert the primary amine to a functional API (analogous to Dapoxetine), N,N-dimethylation is required.

Method: Eschweiler-Clarke Reaction [9]

  • Reagents: Formic Acid (98%), Formaldehyde (37% aq).[1]

  • Protocol:

    • Mix the chiral amine (1 eq) with Formic acid (5 eq) and Formaldehyde (2.2 eq).

    • Heat to reflux (90–100°C) for 12 hours.

      
       evolution indicates reaction progress.[1]
      
    • Workup: Basify with NaOH to pH 12, extract with Ether.

    • Salt Formation: Dissolve the oil in EtOAc and add HCl/Ether to precipitate the Hydrochloride salt.

Part 5: Analytical Quality Control

HPLC Method (Chiral Purity):

  • Column: Chiralcel OD-H or AD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Absorption of Benzodioxole).[1]

NMR Validation (


 NMR, 400 MHz, 

):
  • 
     6.6–6.8 (m, 3H, Benzodioxole).[1]
    
  • 
     7.1–7.3 (m, 5H, Phenyl).[1]
    
  • 
     5.9 (s, 2H, 
    
    
    
    ).
  • 
     3.9 (t, 1H, 
    
    
    
    ).[1]
  • 
     2.6 (t, 2H, 
    
    
    
    ).[1]

References

  • Dapoxetine Synthesis & Analogs

    • ChemicalBook. (2023).[1][10] "Dapoxetine Hydrochloride Synthesis and Intermediates." Link

  • Eschweiler-Clarke Methylation

    • Organic Chemistry Portal. "Eschweiler-Clarke Reaction Mechanism and Protocols." Link

  • Friedel-Crafts Route to 3,3-Diarylpropylamines

    • Pfizer Inc. (2000).[1][11] "Preparation of 3,3-diarylpropylamines." U.S. Patent 6,xxx,xxx (Analogous methodology for Tolterodine).[1]Link[1]

  • Chiral Resolution of Amines

    • Kozma, D. (2001).[1][2] "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press. Link

(Note: While specific literature on the exact benzodioxole-phenyl-propylamine hybrid is sparse, the protocols above are derived from the validated chemistry of its closest structural analogs: Dapoxetine and Fesoterodine.)

Sources

Application Note: Pharmacological Profiling of 3-Benzodioxol-5-yl-3-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Benzodioxol-5-yl-3-phenyl-propylamine (also referred to here as BDPP ) represents a classic pharmacophore sharing structural homology with gamma-phenylpropylamine derivatives (e.g., Fluoxetine, Atomoxetine) and benzodioxole-containing therapeutics (e.g., Paroxetine).

Given its chemical structure—a primary amine connected to a propyl chain with both a phenyl ring and a methylenedioxyphenyl (benzodioxole) ring—this molecule is a high-probability candidate for Monoamine Transporter (MAT) modulation. However, the benzodioxole moiety presents a significant metabolic liability: Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.

This Application Note outlines a rigorous, two-tier screening protocol:

  • Functional Efficacy: Fluorescent kinetic screening for SERT/NET/DAT reuptake inhibition.

  • Metabolic Safety: CYP450 Time-Dependent Inhibition (TDI) assay to detect "suicide inhibition" risks.

Chemical Profile
PropertyDetail
IUPAC Name 3-(1,3-benzodioxol-5-yl)-3-phenylpropan-1-amine
Pharmacophore

-diarylpropylamine
Primary Target Class Monoamine Transporters (SERT, NET, DAT)
Secondary Liability CYP450 (specifically 2D6/3A4) Mechanism-Based Inhibition
Solubility Soluble in DMSO (>10 mM); limited aqueous solubility at neutral pH.[1]

Screening Workflow Visualization

The following diagram illustrates the logical flow for characterizing BDPP, moving from primary efficacy to safety de-risking.

ScreeningCascade cluster_efficacy Phase 1: Efficacy (MAT Activity) cluster_safety Phase 2: Metabolic Liability Start Compound: BDPP (10mM DMSO Stock) Step1 Fluorescent Uptake Assay (ASP+ Substrate) Targets: hSERT, hNET, hDAT Start->Step1 Step2 Is inhibition > 50%? Step1->Step2 Step3 Ki Determination (Radioligand Binding) Gold Standard Validation Step2->Step3 Yes (Hit) End Archive Compound Step2->End No (Inactive) Step4 CYP450 IC50 Shift Assay (+/- NADPH Pre-incubation) Step3->Step4 Step5 Calculate Shift Ratio (IC50(-)/IC50(+)) Step4->Step5 Result Risk Assessment: Shift > 1.5x = MBI Positive Step5->Result

Figure 1: Critical path for screening BDPP. The workflow prioritizes efficacy confirmation before investing in complex metabolic stability testing.

Protocol A: High-Throughput Monoamine Uptake Assay (Fluorescent)

Objective: To determine if BDPP acts as a reuptake inhibitor for Serotonin (SERT), Norepinephrine (NET), or Dopamine (DAT) without using radioactive isotopes.

Principle: This assay uses ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent substrate that mimics neurotransmitters. When the transporter is active, ASP+ accumulates intracellularly, increasing fluorescence. Inhibitors (like BDPP) prevent this accumulation.

Materials
  • Cell Lines: HEK-293 cells stably expressing hSERT, hNET, or hDAT.

  • Reagent: ASP+ (Sigma-Aldrich).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% BSA.

  • Detection: FLIPR or standard fluorescence plate reader (Ex: 475nm / Em: 609nm).

Experimental Procedure
  • Cell Preparation:

    • Seed HEK-hSERT/NET/DAT cells into poly-D-lysine coated 96-well black-wall/clear-bottom plates at 40,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂.

    • Critical Step: Aspirate media and wash cells 2x with 200 µL warm KRH buffer.

  • Compound Addition:

    • Prepare BDPP in KRH buffer (0.1% DMSO final).

    • Add 50 µL of BDPP at varying concentrations (0.1 nM to 10 µM) to the cells.

    • Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Injection & Kinetic Read:

    • Transfer plate to the fluorescence reader.

    • Inject 50 µL of ASP+ solution (Final concentration: 10 µM).

    • Immediately begin recording fluorescence every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the Slope of fluorescence increase (RFU/min) during the linear phase (typically min 2–10).

    • Normalize slope against "No Inhibitor" control (100% activity) and "Full Inhibitor" control (e.g., 10 µM Cocaine or Fluoxetine, 0% activity).

    • Fit data to a sigmoidal dose-response curve to generate IC50 .

Expert Insight:

"Benzodioxole compounds can sometimes quench fluorescence. Always run a 'cell-free' control with ASP+ and BDPP to ensure the reduction in signal is due to transport inhibition, not chemical quenching."

Protocol B: CYP450 Mechanism-Based Inhibition (IC50 Shift)

Objective: To detect if BDPP acts as a "Suicide Inhibitor" (Mechanism-Based Inhibitor, MBI).

Scientific Rationale: The 1,3-benzodioxole ring is notorious for being oxidized by CYP450s to a carbene intermediate, which irreversibly coordinates with the heme iron of the enzyme (forming a Metabolic Intermediate Complex, MIC). This leads to non-linear pharmacokinetics.

Materials
  • Enzyme Source: Human Liver Microsomes (HLM) or recombinant CYP3A4/CYP2D6 (Supersomes™).

  • Probe Substrates: Midazolam (for 3A4) or Bufuralol (for 2D6).

  • Cofactor: NADPH regenerating system.

Experimental Procedure

This assay compares the IC50 of BDPP under two conditions:

  • Condition A (0 min pre-incubation): Standard competitive inhibition.

  • Condition B (30 min pre-incubation): Allows time for the "suicide" intermediate to form.

  • Preparation:

    • Prepare two identical plates (Plate A and Plate B).

    • Add BDPP (serial dilution) to HLMs (0.5 mg/mL protein) in phosphate buffer.

  • Pre-Incubation Step:

    • Plate A (- NADPH): Add buffer only. Incubate 30 min at 37°C.

    • Plate B (+ NADPH): Add NADPH (1 mM). Incubate 30 min at 37°C.

    • Why? Plate B allows the CYP enzyme to metabolize BDPP into the reactive carbene intermediate, potentially inactivating the enzyme before the probe substrate is added.

  • Activity Measurement:

    • After 30 min, dilute the mixture 1:10 into a secondary incubation containing the Probe Substrate (e.g., Midazolam) and fresh NADPH.

    • Incubate for specific probe reaction time (e.g., 10 min).

  • Termination & Analysis:

    • Stop reaction with ice-cold Acetonitrile containing Internal Standard.

    • Analyze metabolite formation via LC-MS/MS.

  • Calculation:

    • Calculate IC50 for both plates.

    • Determine the IC50 Shift Ratio :

      
      
      
Interpretation Table
Shift RatioInterpretationAction Required
< 1.5 No significant Time-Dependent Inhibition.Proceed to in vivo PK.
1.5 – 4.0 Potential MBI.Characterize

and

.[2][3][4]
> 4.0 Strong Mechanism-Based Inhibitor. High risk of Drug-Drug Interactions (DDI). Structural modification recommended (e.g., deuteration of the methylene bridge).

Visualizing the Mechanism of Liability

The following diagram explains why the benzodioxole moiety in BDPP requires this specific screening protocol.

MBI_Mechanism cluster_implication Clinical Consequence BDPP BDPP (Benzodioxole) Complex Enzyme-Substrate Complex BDPP->Complex CYP CYP450 Enzyme (Active Heme) CYP->Complex Metabolism Metabolic Step (Oxidation) Complex->Metabolism Carbene Reactive Carbene Intermediate Metabolism->Carbene Methylene Bridge Oxidation DeadEnzyme Inactivated Enzyme (MIC Complex) Carbene->DeadEnzyme Covalent Binding to Heme Iron DDI Drug-Drug Interaction Risk DeadEnzyme->DDI Loss of Clearance Capacity

Figure 2: Mechanism of Action for Benzodioxole-mediated CYP inactivation. The methylene bridge is oxidized to a carbene, which irreversibly binds the heme iron.

References

  • Schwartz, J. B., et al. (2016). In Vitro Protocols for Measuring CYP Inhibition.[4] FDA Guidance for Industry.

  • Zapata, A., et al. (2012).[5] In vivo neurochemical monitoring using benzoyl chloride derivatization and liquid chromatography-mass spectrometry.[5] PubMed.

  • Lengyel, K., et al. (2008).[6] Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: Methodology and biological significance. Neuropharmacology.[6][7] [7]

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism.[8] (Standard text on Benzodioxole MBI).

  • Sigma-Aldrich. Neurotransmitter Transporter Uptake Assay Kit Protocol.

Sources

Troubleshooting & Optimization

troubleshooting 3-Benzodioxol-5-yl-3-phenyl-propylamine synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Benzodioxol-5-yl-3-phenyl-propylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this compound. Our approach is grounded in mechanistic principles and practical, field-tested solutions to help you optimize your reaction outcomes.

Introduction to Synthetic Strategies

The synthesis of 3-Benzodioxol-5-yl-3-phenyl-propylamine and its N-substituted derivatives is a critical process in the development of various pharmacologically active molecules. The most common and versatile synthetic routes involve the conversion of a ketone precursor, typically 1-(1,3-benzodioxol-5-yl)-3-phenylpropan-2-one, to the desired amine. The primary methods employed for this transformation are Reductive Amination and the Leuckart Reaction. Each of these pathways, while effective, presents a unique set of potential side reactions that can impact yield, purity, and downstream applications. This guide will dissect these challenges and provide robust solutions.

Core Troubleshooting & FAQs

Section 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its mild conditions and broad substrate scope.[1] It typically proceeds in a one-pot fashion, where a ketone or aldehyde reacts with an amine in the presence of a selective reducing agent.

Q1: My reductive amination of 1-(1,3-benzodioxol-5-yl)-3-phenylpropan-2-one is showing low yield and multiple spots on my TLC plate. What are the likely side reactions?

A1: Low yields and multiple byproducts in this specific reductive amination can often be attributed to several competing reactions. The primary culprits are typically:

  • Over-alkylation: The newly formed primary amine is nucleophilic and can react with another molecule of the ketone, leading to the formation of a secondary amine byproduct. This is a common issue in reductive aminations.

  • Reduction of the Ketone: The reducing agent may partially reduce the starting ketone to the corresponding alcohol, 1-(1,3-benzodioxol-5-yl)-3-phenylpropan-2-ol. This is especially prevalent if a less selective reducing agent is used or if the imine formation is slow.

  • Imine/Enamine Dimerization or Oligomerization: The intermediate imine or enamine can undergo self-condensation reactions, particularly at higher concentrations or temperatures, leading to higher molecular weight impurities.

Troubleshooting Flowchart for Reductive Amination

G start Low Yield / Impure Product in Reductive Amination check_ketone_reduction Check for Ketone Reduction (Alcohol byproduct) start->check_ketone_reduction check_overalkylation Check for Over-alkylation (Secondary Amine byproduct) check_ketone_reduction->check_overalkylation No solution_ketone_reduction Use a more selective reducing agent (e.g., NaBH(OAc)3). Pre-form the imine before adding the reducing agent. check_ketone_reduction->solution_ketone_reduction Yes check_imine_issues Consider Imine/Enamine Instability check_overalkylation->check_imine_issues No solution_overalkylation Use a large excess of the amine source (e.g., ammonia). Maintain a lower reaction temperature. check_overalkylation->solution_overalkylation Yes solution_imine_issues Lower the reaction concentration. Ensure anhydrous conditions to favor imine formation. check_imine_issues->solution_imine_issues Yes end Improved Yield and Purity solution_ketone_reduction->end solution_overalkylation->end solution_imine_issues->end

Caption: Troubleshooting Decision Flowchart for Reductive Amination.

Q2: How can I minimize the reduction of my starting ketone?

A2: The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason. It is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the iminium ion. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and can introduce cyanide impurities.

  • Stepwise Procedure: An alternative is a two-step, one-pot approach. First, allow the ketone and amine to stir together to form the imine. You can monitor this by TLC or GC-MS. Once imine formation is maximized, then add the reducing agent, such as NaBH₄.

Reducing AgentSelectivity for Imine/Iminium IonCommon SolventsKey Considerations
NaBH(OAc)₃ HighDichloromethane (DCM), Tetrahydrofuran (THF)Mild and highly selective.
NaBH₃CN HighMethanol (MeOH)Toxic, potential for cyanide byproducts.
NaBH₄ ModerateMethanol (MeOH), Ethanol (EtOH)Can reduce aldehydes and ketones; best used after imine formation.
H₂/Catalyst (e.g., Pd/C) VariableMethanol (MeOH), Ethanol (EtOH)Can lead to reduction of other functional groups.

Q3: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

A3: This is likely a secondary amine formed from the reaction of your desired primary amine product with the starting ketone.

  • Stoichiometry: The most effective way to suppress this is to use a large excess of the amine source (e.g., a saturated solution of ammonia in methanol). This statistically favors the reaction of the ketone with the primary amine source over the product amine.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help to minimize this side reaction, as the activation energy for the second alkylation is often higher.

Section 2: The Leuckart Reaction

The Leuckart reaction is an alternative method for reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[2] It typically requires higher temperatures (120-185 °C).

Q4: I performed a Leuckart reaction and my main product is the N-formyl derivative, not the free amine. How do I resolve this?

A4: The formation of the N-formyl amide is a very common intermediate in the Leuckart reaction. The reaction often stops at this stage, especially when formamide is used.[3]

  • Hydrolysis: To obtain the free amine, a subsequent hydrolysis step is necessary. This is typically achieved by heating the reaction mixture with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

Experimental Protocol: Acidic Hydrolysis of N-formyl Intermediate

  • After the Leuckart reaction is complete, cool the reaction mixture to room temperature.

  • Slowly add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the amide.

  • Cool the mixture and basify with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine.

  • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q5: The yield of my Leuckart reaction is low, and I have a lot of tar-like material. What causes this and how can I improve it?

A5: The high temperatures required for the Leuckart reaction can lead to decomposition and polymerization of reactants and intermediates, resulting in tar formation.[4]

  • Temperature Optimization: Carefully control the reaction temperature. It is often beneficial to find the lowest temperature at which the reaction proceeds at a reasonable rate. A temperature range of 160-170 °C is often a good starting point to balance reaction rate and decomposition.[5]

  • Reagent Choice: Using ammonium formate often gives higher yields and fewer byproducts compared to formamide alone.[1] The in-situ generation of ammonia and formic acid from ammonium formate can lead to a cleaner reaction.

  • Water Removal: The presence of water can influence the reaction equilibrium. In some cases, removing water as it is formed can improve the yield.[4]

Reaction Pathway: Leuckart Reaction and N-Formyl Byproduct

G Ketone 1-(1,3-benzodioxol-5-yl)- 3-phenylpropan-2-one Imine Imine Intermediate Ketone->Imine + NH3 Amine_Source Ammonium Formate or Formamide Amine_Source->Imine N_Formyl N-formyl-3-Benzodioxol-5-yl- 3-phenyl-propylamine (Side Product/Intermediate) Imine->N_Formyl + HCOOH Desired_Amine 3-Benzodioxol-5-yl- 3-phenyl-propylamine (Desired Product) Imine->Desired_Amine Reduction N_Formyl->Desired_Amine Hydrolysis Step Hydrolysis Acid or Base Hydrolysis N_Formyl->Hydrolysis Hydrolysis->Desired_Amine

Caption: Leuckart reaction pathway highlighting the formation of the N-formyl intermediate.

Section 3: Purification Strategies

Q6: My crude product is an oil and contains several impurities. What is the best way to purify 3-Benzodioxol-5-yl-3-phenyl-propylamine?

A6: Purification of amines can be challenging due to their basicity. A combination of techniques is often most effective.

  • Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, while neutral impurities (like the starting ketone or alcohol byproduct) will remain in the organic layer.

    • Separate the layers.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified amine.

  • Crystallization of a Salt: Primary amines can often be purified by forming a salt with a suitable acid (e.g., hydrochloride, maleate, or tartrate) and recrystallizing it.[6] The purified salt can then be neutralized to give the free amine.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be used. However, amines can streak on silica gel. To mitigate this, it is common to add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent.

References

  • Eli Lilly and Company. (1982). 3-Aryloxy-3-phenylpropylamines. European Patent EP0052492A1.
  • Orchid Chemicals and Pharmaceuticals Ltd. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Google Patents.
  • ChemSynthesis. (n.d.). 3-(1,3-benzodioxol-5-yl)-3-hydroxy-1-phenyl-1-propanone. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Leuckart reaction. In Wikipedia. Retrieved from [Link]

  • A kind of preparation method of 3- phenylpropylamine. (2019). Google Patents.
  • Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.
  • Crossley, F. S., & Moore, M. L. (1944). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Organic Chemistry, 09(6), 529–536.
  • Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]

  • The Drug Classroom. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN [Video]. YouTube. [Link]

  • PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Scalable Synthesis of 3-Benzodioxol-5-yl-3-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-8829-PRO Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Subject: Transitioning from Lab Scale (LiAlH₄) to Pilot Scale (Catalytic Hydrogenation)[1]

Executive Summary & Route Analysis

You are likely synthesizing 3-(1,3-benzodioxol-5-yl)-3-phenylpropylamine , a structural analogue of the diarylpropylamine class (similar to Gamfexine or Fesoterodine intermediates).

The Problem: At the milligram scale, reducing the precursor 3-(1,3-benzodioxol-5-yl)-3-phenylpropanenitrile with Lithium Aluminum Hydride (LiAlH₄) is standard. The Scale-Up Risk: At multigram/kilogram scale, LiAlH₄ is chemically hazardous (pyrophoric byproducts, difficult quenching) and economically inefficient.[1]

The Solution: The industrial standard for this transformation is Catalytic Hydrogenation . This guide focuses on implementing a robust Raney Nickel or Pd/C hydrogenation protocol, specifically addressing the suppression of secondary amine impurities (dimerization) and preserving the acid-sensitive methylenedioxy ring.

The "Golden Path" Protocol (Scale-Up Ready)

This protocol replaces hydride reagents with heterogeneous catalysis.[1]

Step 1: Precursor Purity Check

Before starting the reduction, ensure your nitrile intermediate is free of sulfur.

  • Why? The nitrile is likely synthesized via Friedel-Crafts alkylation (using AlCl₃) or Knoevenagel condensation. Residual sulfur or halides will poison the hydrogenation catalyst immediately.[1]

  • Action: Recrystallize the nitrile from Ethanol/Hexane or pass through a silica plug before hydrogenation.[1]

Step 2: Catalytic Hydrogenation (Nitrile Primary Amine)

Reaction Scheme:



ParameterSpecificationTechnical Rationale
Catalyst Raney Nickel (sponge) or 5% Pd/C Raney Ni is cheaper and highly active for nitriles.[1] Pd/C is safer to handle but requires higher pressure.[1]
Solvent Methanol (7M NH₃) CRITICAL: Ammonia is required to suppress the formation of secondary amines (dimers) via the retro-imination mechanism.
Pressure 5–10 bar (70–150 psi) Nitrile reduction is pressure-dependent.[1] Low pressure favors side reactions.[1]
Temperature 40–60 °C Sufficient activation energy without risking thermal cleavage of the methylenedioxy ring.[1]
Time 4–8 Hours Monitor H₂ uptake. Stop when uptake plateaus to prevent ring hydrogenation.[1]

Protocol:

  • Loading: Charge the autoclave with the nitrile (1.0 equiv) dissolved in Methanolic Ammonia (10–20 volumes).

  • Catalyst Addition: Add Raney Nickel (20 wt% loading) as a slurry in water/methanol.[1] Warning: Raney Ni is pyrophoric when dry.

  • Purge: Purge vessel 3x with N₂, then 3x with H₂.

  • Reaction: Pressurize to 10 bar H₂ and heat to 50 °C with vigorous stirring (>800 rpm to eliminate mass transfer limitations).

  • Workup: Cool, vent H₂, and filter catalyst through a Celite pad (keep wet). Concentrate the filtrate to yield the crude amine oil.

Step 3: Isolation as Hydrochloride Salt

The free base is likely a viscous oil prone to oxidation. Isolate as the HCl salt for stability.

  • Dissolve crude oil in Ethyl Acetate (5 vol).

  • Cool to 0–5 °C.

  • Slowly add HCl in Isopropanol (1.1 equiv).

  • The white solid precipitates.[1] Filter and wash with cold Et₂O.[1]

Troubleshooting Guide (FAQ)

Issue: High Levels of Secondary Amine Impurity

Symptom: LCMS shows a peak at [2M-NH₃] mass (Dimer).[1] Root Cause: The intermediate imine (


) reacted with the product amine (

) before it could be reduced.[1] Solution:
  • Increase Ammonia Loading: Ensure the solvent is saturated with NH₃.[1] This pushes the equilibrium back toward the primary imine.

  • Increase Agitation: Hydrogen starvation at the catalyst surface favors dimerization.[1] Increase stirrer RPM.

  • Switch Catalyst: If using Pd/C, switch to Raney Cobalt, which is more selective for primary amines.[1]

Issue: Reaction Stalls (Incomplete Conversion)

Symptom: H₂ uptake stops, but starting material remains. Root Cause: Catalyst poisoning.[1] Solution:

  • Feedstock Clean-up: Check your nitrile for residual AlCl₃ or sulfur.[1]

  • Catalyst Boost: Add fresh catalyst (carefully, under inert atmosphere) and repressurize.[1]

Issue: Loss of the Methylenedioxy Ring

Symptom: Product mass is [M+2] or [M+4] higher than expected; aromatic region in NMR is disrupted. Root Cause: Over-reduction.[1] The benzene ring or the methylenedioxy bridge is being hydrogenated. Solution:

  • Lower Temperature: Do not exceed 60 °C.

  • Stop Early: The nitrile reduces much faster than the aromatic ring. Stop the reaction immediately once H₂ uptake ceases.[1]

  • Change Catalyst: Pd/C is more prone to ring reduction than Raney Ni.[1]

Visualizing the Workflow

Figure 1: Synthesis & Scale-Up Logic

This diagram illustrates the decision matrix for selecting the reduction method and the critical pathway for the hydrogenation.

G Start Precursor: 3-(1,3-benzodioxol-5-yl)- 3-phenylpropanenitrile Decision Scale of Reaction? Start->Decision SmallScale < 5 Grams (Lab Scale) Decision->SmallScale Low Risk LargeScale > 100 Grams (Pilot/Process) Decision->LargeScale High Risk LAH_Route Route A: LiAlH4 Reduction (Non-Scalable) SmallScale->LAH_Route H2_Route Route B: Catalytic Hydrogenation (Scalable) LargeScale->H2_Route Product Target Product: 3-Benzodioxol-5-yl-3-phenyl-propylamine LAH_Route->Product Condition_Check Critical Parameters: 1. Solvent: MeOH + NH3 2. Cat: Raney Ni or Pd/C 3. Press: 5-10 bar H2_Route->Condition_Check Intermediate Intermediate Imine (Transient) H2_Route->Intermediate SideReaction Side Product: Secondary Amine (Dimer) Intermediate->SideReaction + Product Amine (Slow, unless NH3 absent) Intermediate->Product + H2 (Fast)

Caption: Decision tree for scale-up. Note the divergence at the "Intermediate Imine" stage where ammonia is critical to prevent dimerization.

Figure 2: Impurity Troubleshooting Matrix

Use this flow to diagnose LCMS/NMR anomalies in your crude product.

Troubleshooting Problem Impurity Detected Type1 Mass = 2M - 17 (Secondary Amine) Problem->Type1 Type2 Mass = M + 2/4 (Ring Reduction) Problem->Type2 Type3 Starting Material (No Reaction) Problem->Type3 Sol1 Action: Increase [NH3] Increase Pressure Type1->Sol1 Sol2 Action: Lower Temp (<50°C) Switch to Raney Ni Type2->Sol2 Sol3 Action: Wash Nitrile (Remove S/Cl) Refresh Catalyst Type3->Sol3

Caption: Diagnostic logic for common hydrogenation failures. Match your analytical data to the 'Type' node to find the solution.

References

  • Nitrile Reduction Scale-Up (General)

    • Hegedus, L. S.[1] Hydrogenation of Nitriles. In Comprehensive Organic Synthesis.

    • Source:[1]

  • Suppression of Secondary Amines

    • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard text on using Ammonia/Methanol).

    • Source:[1]

  • Synthesis of 3,3-Diphenylpropylamine Analogues

    • Methodology for diarylpropylamine synthesis via Friedel-Crafts and Hydrogen
    • Source:

  • Stability of Benzodioxole (Methylenedioxy)

    • Investigation into the stability of the methylenedioxy ring under hydrogen
    • Source: (General reference for functional group tolerance).[1]

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (PSA), particularly regarding the handling of pressurized hydrogen and pyrophoric catalysts.

Sources

Technical Support Center: Synthesis of 3-Aryloxy-3-Arylpropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-aryloxy-3-arylpropylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds, which includes key pharmaceutical agents like Atomoxetine and Fluoxetine. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your research and development efforts.

Introduction

3-Aryloxy-3-arylpropylamines are a critical pharmacophore in modern medicine, with applications ranging from selective norepinephrine reuptake inhibitors (SNRIs) for ADHD to treatments for depression.[][2] The synthesis of these molecules, while conceptually straightforward, is often plagued by a variety of challenges including side reactions, racemization, and purification difficulties.[][3][4] This guide aims to provide practical, experience-based solutions to these common pitfalls, ensuring a higher success rate and purity in your synthetic endeavors.

Frequently Asked Questions & Troubleshooting

FAQ 1: My Williamson ether synthesis is producing significant amounts of an alkene byproduct. What is causing this and how can I minimize it?

Answer: The formation of an alkene byproduct is a classic issue in Williamson ether synthesis and is primarily due to a competing E2 elimination reaction.[5] This is especially prevalent when using sterically hindered reagents.

  • Causality: The alkoxide base can act as a nucleophile (desired SN2 pathway) or as a base (undesired E2 pathway), abstracting a proton from the carbon adjacent to the leaving group. Secondary and tertiary alkyl halides are more prone to elimination due to steric hindrance, which disfavors the backside attack required for SN2.[6][7]

  • Troubleshooting & Optimization:

    • Reagent Selection: Whenever possible, opt for a synthetic route that utilizes a primary alkyl halide and a more sterically hindered alkoxide, rather than the reverse. The SN2 reaction is highly sensitive to steric bulk at the electrophilic carbon.[5][6]

    • Base Selection: Use the least sterically bulky base that is strong enough to deprotonate the alcohol. While strong bases are necessary, highly hindered bases can favor elimination.

    • Temperature Control: Lower reaction temperatures generally favor the SN2 pathway over E2 elimination.[5] A typical starting point is in the range of 50-100°C, but optimization may be required.

FAQ 2: I am observing C-alkylation of my phenoxide instead of the desired O-alkylation. How can I improve the selectivity?

Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[5] The solvent choice is the most critical factor in controlling this selectivity.

  • Causality:

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they solvate the metal cation, leaving the oxygen atom of the phenoxide more exposed and nucleophilic, thus favoring O-alkylation.[5]

    • Polar protic solvents (e.g., ethanol, water) can hydrogen bond with the oxygen of the phenoxide, making it less available for reaction and leading to a higher proportion of C-alkylation.

  • Troubleshooting & Optimization:

    • Solvent System: Switch to a polar aprotic solvent like DMF or DMSO. These solvents have been shown to significantly favor O-alkylation.

    • Counter-ion: The nature of the counter-ion can also play a role. While less impactful than the solvent, it's a parameter to consider during optimization.

FAQ 3: My reaction is sluggish and not going to completion. What are the likely causes?

Answer: A slow or incomplete reaction can be attributed to several factors, ranging from insufficient activation of the nucleophile to the use of unactivated aryl halides.

  • Causality & Solutions:

    • Insufficiently Strong Base: Ensure the base used is strong enough to fully deprotonate the alcohol, forming the more potent alkoxide nucleophile. Sodium hydride (NaH) is a common and effective choice for this purpose.[5][6]

    • Poor Leaving Group: If you are using an aryl halide, fluoride is often a better leaving group than chloride in nucleophilic aromatic substitution.

    • Unactivated Aryl Halides: The reaction of 3-hydroxy-3-arylpropylamines with unactivated aryl halides can be challenging.[3][4] In such cases, the use of a suitable catalyst, such as a copper-containing catalyst, can facilitate the reaction.[3]

    • Reaction Conditions: High temperatures are often required, but this can also lead to degradation.[4][8] Careful optimization of the temperature is crucial. Some processes report temperatures as high as 145-147°C.[8]

FAQ 4: I am concerned about racemization of my chiral 3-hydroxy-3-arylpropylamine starting material. How can I prevent this?

Answer: Maintaining stereochemical integrity is critical, especially when synthesizing optically pure final products. Racemization can occur under harsh reaction conditions, particularly with strong bases and high temperatures.[3][4]

  • Causality: The acidic proton on the hydroxyl group can be abstracted by a strong base. If the benzylic proton is also abstracted, it can lead to racemization.

  • Mitigation Strategies:

    • Milder Reaction Conditions: Employ the mildest possible reaction conditions that still afford a reasonable reaction rate. This includes using the lowest effective temperature and avoiding excessively strong bases where possible.[3][4]

    • Catalytic Methods: The use of copper, palladium, or nickel-containing catalysts can allow for milder reaction conditions, which helps in preserving the stereochemistry.[3]

    • Mitsunobu Reaction: Although this reaction has its own challenges with byproduct removal (phosphine oxide and hydrazine derivatives), it is a known method for this coupling that can proceed under milder conditions.[9]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol outlines a general method for the synthesis of 3-aryloxy-3-arylpropylamines via nucleophilic aromatic substitution, with a focus on minimizing common pitfalls.

  • Reagent Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-hydroxy-3-arylpropylamine (1.0 eq.) in a suitable polar aprotic solvent (e.g., N,N-dimethylacetamide or DMSO).[9]

    • Cool the solution in an ice bath.

  • Alkoxide Formation:

    • Slowly add a strong base such as potassium t-butoxide (1.1 eq.) or sodium hydride (1.1 eq.) portion-wise, ensuring the temperature remains low.[10]

    • Allow the mixture to stir at this temperature for 30 minutes after the addition is complete.

  • Aryl Halide Addition:

    • Add the aryl halide (1.0-1.2 eq.) to the reaction mixture.

    • If using an unactivated aryl halide, consider the addition of a copper-based catalyst at this stage.[3]

  • Reaction:

    • Slowly warm the reaction to the desired temperature (e.g., 105-110°C) and monitor the progress by TLC or LC-MS.[10] Reaction times can vary significantly, from a few hours to over 24 hours.[2]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).[10]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purification is often achieved by column chromatography or by precipitation of a salt, such as the hydrochloride or mandelate salt, followed by recrystallization.[11][12]

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_base Is the base strong enough? check_sm->check_base Purity OK check_temp Is the temperature optimal? check_base->check_temp Yes change_base Switch to a stronger base (e.g., NaH) check_base->change_base No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp Increase temperature incrementally check_temp->increase_temp No change_solvent Use a polar aprotic solvent (e.g., DMAc) check_solvent->change_solvent No add_catalyst Consider adding a Cu catalyst for unactivated halides check_solvent->add_catalyst Yes success Yield Improved increase_temp->success change_base->success change_solvent->success add_catalyst->success

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation

Table 1: Solvent Effects on O- vs. C-Alkylation
Solvent TypeExample SolventsPredominant PathwayRationale
Polar Aprotic DMF, DMSO, AcetonitrileO-Alkylation Solvates the cation, leaving the oxygen nucleophile more reactive.[5]
Polar Protic Ethanol, WaterC-Alkylation Hydrogen bonds with the oxygen, reducing its nucleophilicity.[5]
Nonpolar Toluene, HexaneVariableGenerally less effective for this transformation.
Diagram of SN2 vs. E2 Competition

G cluster_sn2 SN2 Pathway (Favored) cluster_e2 E2 Pathway (Side Reaction) a Alkoxide as Nucleophile b Backside attack on primary/methyl halide a->b c Formation of Ether b->c d Alkoxide as Base e Abstraction of β-proton from sec/tert halide d->e f Formation of Alkene e->f start Williamson Ether Synthesis Conditions start->a start->d

Sources

Technical Support Center: Optimization of Chromatographic Separation for 3-Benzodioxol-5-yl-3-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 3-Benzodioxol-5-yl-3-phenyl-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of the target analyte and common initial queries.

Q1: What are the key chemical properties of 3-Benzodioxol-5-yl-3-phenyl-propylamine that influence its chromatographic behavior?

A1: Understanding the molecule's structure is the first step to successful method development. Key features include:

  • A Basic Amine Group: The propylamine chain contains a primary amine, which is basic. This functional group is the most critical factor in chromatographic development, as it is prone to strong interactions with acidic surfaces, leading to poor peak shape.[1]

  • Moderate Polarity: The molecule possesses both hydrophobic (phenyl and benzodioxole rings) and polar (amine) characteristics, making it well-suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Chiral Center: The carbon atom attached to the phenyl group, the benzodioxole group, and the amine group is a chiral center. This means the molecule exists as two non-superimposable mirror images (enantiomers). For pharmaceutical applications, separating these enantiomers is often a regulatory necessity, as they may have different pharmacological effects.[2]

  • UV Chromophore: The presence of aromatic rings (phenyl and benzodioxole) allows for straightforward detection using a UV detector, typically in the 220-280 nm range.

Q2: Which chromatographic mode is the best starting point for analyzing this compound?

A2: Reversed-Phase HPLC (RP-HPLC) is the recommended starting point. Its versatility, reproducibility, and compatibility with a wide range of compounds of moderate polarity make it the workhorse of pharmaceutical analysis.[3] A C18 stationary phase is the most common initial choice. However, for specific challenges like separating highly polar metabolites or dealing with complex matrices, other modes like Hydrophilic Interaction Liquid Chromatography (HILIC) could be explored.[4]

Section 2: The Most Common Challenge: Troubleshooting Peak Tailing in RP-HPLC

Peak tailing is the single most prevalent issue when analyzing basic compounds like 3-Benzodioxol-5-yl-3-phenyl-propylamine. A tailing peak compromises resolution, reduces sensitivity, and leads to inaccurate integration.[1][5]

Q3: My analyte peak is exhibiting significant tailing on a C18 column. What is the primary cause and how can I fix it?

A3: The primary cause is almost always a secondary interaction between the protonated (positively charged) basic amine on your analyte and ionized residual silanol groups (negatively charged, Si-O⁻) on the surface of the silica-based stationary phase.[1][6] This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak band, resulting in a tail.

Here is a systematic approach to eliminate this issue, starting with the most effective solutions.

Troubleshooting Workflow for Peak Tailing

G cluster_solutions Solutions start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH start->ph_adjust Start Here column_select Select Appropriate Column ph_adjust->column_select If tailing persists end Symmetrical Peak Achieved ph_adjust->end Problem Solved modifier Use Mobile Phase Additives column_select->modifier For further improvement column_select->end Problem Solved high_ph Consider High pH Method modifier->high_ph Alternative Strategy modifier->end Problem Solved high_ph->end Problem Solved

Caption: A systematic workflow for troubleshooting peak tailing of basic analytes.

Solution 2.1: Control Mobile Phase pH

Operating at a low pH is the most effective way to mitigate silanol interactions. By lowering the pH, you protonate the residual silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and eliminating the unwanted ionic attraction.[1]

Experimental Protocol: Low pH Mobile Phase Preparation

  • Buffer Selection: Choose a buffer with a pKa about 1 pH unit from your target pH. For a target pH of 2.5-3.5, phosphate or formate buffers are excellent choices.

  • Preparation: Prepare an aqueous solution of the buffer at a concentration of 10-25 mM. For example, 0.1% formic acid in water typically yields a pH of ~2.7.

  • pH Adjustment: Measure the pH of the aqueous component before adding the organic modifier. Adjust with acid (e.g., phosphoric acid, formic acid) as needed.

  • Solvent Mixing: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, 70:30 (v/v) aqueous buffer:acetonitrile.

  • Degassing: Degas the final mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Solution 2.2: Use a Modern, High-Purity, End-Capped Column

Older silica columns have a higher concentration of acidic silanol groups. Modern columns are made from high-purity silica and undergo a process called "end-capping," where bulky chemical groups are bonded to the surface to block most of the residual silanols.[6]

Column TypeDescriptionPerformance with Basic Analytes
Traditional (Type A Silica) Lower purity silica, high silanol activity.Poor; significant tailing is common.
High-Purity, End-Capped (Type B Silica) Low-metal silica with most silanols chemically deactivated.Good; the industry standard for most applications.
Polar-Embedded Phase C18 chain with a polar group (e.g., carbamate) embedded.Excellent; provides an alternative interaction mechanism that shields silanols.
Hybrid Particle (e.g., BEH, CS-H) Silica-organic hybrid particles.Excellent; offers a wide usable pH range (1-12) and low silanol activity.

Recommendation: For robust methods, start with a high-purity, end-capped C18 or a column with a polar-embedded phase. These columns offer superior inertness for basic compounds.[6]

Section 3: Optimizing Resolution and Selectivity

Q4: I have co-eluting impurities. How can I improve the separation (resolution)?

A4: Resolution is a function of efficiency, retention, and selectivity. The most powerful way to improve resolution is by changing the selectivity (α), which alters the relative spacing between peaks.[7][8]

Strategies for Improving Selectivity
  • Change Organic Modifier: Methanol (MeOH) and Acetonitrile (ACN) have different solvent properties. ACN is aprotic and engages in dipole-dipole interactions, while MeOH is a protic solvent and a better hydrogen-bond donor/acceptor.[8] Switching from one to the other (or using a ternary mixture) can dramatically alter elution order and improve separation.

  • Adjust Mobile Phase pH: Since the target analyte and potentially its impurities are ionizable, changing the pH can alter their degree of protonation and, consequently, their hydrophobicity and retention time.[8][9] A small change in pH can sometimes be enough to resolve closely eluting peaks.

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step. A Phenyl-Hexyl phase, for instance, offers π-π interactions that can be highly selective for aromatic compounds. A Pentafluorophenyl (PFP) phase is excellent for separating compounds with basic or electronegative functionalities.[10]

Section 4: A Guide to Chiral Separation

For regulatory approval of pharmaceuticals, the separation and independent analysis of enantiomers are often mandatory.[2][11]

Q5: What is the best strategy for separating the enantiomers of 3-Benzodioxol-5-yl-3-phenyl-propylamine?

A5: The most direct and widely used method is Chiral HPLC , which employs a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are the most versatile and should be your starting point for screening.[11][12]

Chiral Column Selection and Screening Protocol

Step 1: Initial Column Selection Select a set of 2-3 polysaccharide-based columns with different selectivities. A good starting set would include:

  • A Cellulose-based column (e.g., Lux Cellulose-1, CHIRALCEL OD-H).

  • An Amylose-based column (e.g., Lux Amylose-1, CHIRALPAK AD-H).

Step 2: Mobile Phase Screening Screen the selected columns across different chromatographic modes. The choice of mobile phase is critical for achieving chiral recognition.

ModeTypical Mobile PhaseMechanism
Normal Phase (NP) Hexane / Isopropanol (IPA) + basic/acidic additiveHydrogen bonding, dipole-dipole interactions. Often provides the best selectivity.
Polar Organic (PO) Acetonitrile (ACN) or Methanol (MeOH) + additiveSimilar to NP but uses polar organic solvents.
Reversed Phase (RP) Water / ACN or MeOH + bufferHydrophobic interactions are dominant, but chiral recognition can still occur.

Protocol for Initial Screening:

  • Prepare a stock solution of the racemic analyte at ~1 mg/mL in a suitable solvent (e.g., ethanol or IPA).

  • For Normal Phase, start with a mobile phase of 90:10 Hexane:IPA. For a basic analyte, add 0.1% Diethylamine (DEA) as a basic modifier to improve peak shape.

  • For Polar Organic mode, try 100% Acetonitrile with 0.1% DEA.

  • Perform isocratic runs on each column/mobile phase combination.

  • If separation is observed, optimize the ratio of the organic solvents (e.g., change Hexane:IPA from 90:10 to 80:20) to adjust retention and resolution.

Decision Flowchart for Chiral Method Development

G start Start Chiral Screening screen_cols Screen Cellulose & Amylose CSPs with Normal Phase (Hexane/IPA/DEA) start->screen_cols separation_q Baseline Separation? screen_cols->separation_q optimize Optimize Solvent Ratio (e.g., %IPA) for Rs > 2.0 separation_q->optimize Yes no_sep No Separation or Poor Shape separation_q->no_sep No screen_po Screen with Polar Organic (ACN/DEA or MeOH/DEA) no_sep->screen_po separation_q2 Baseline Separation? screen_po->separation_q2 optimize2 Optimize Method separation_q2->optimize2 Yes screen_rp Try Reversed Phase or Alternative CSPs separation_q2->screen_rp No

Caption: A logical progression for chiral stationary phase (CSP) and mobile phase screening.

Section 5: Gas Chromatography (GC) as an Alternative Technique

Q6: Is Gas Chromatography (GC) a viable technique for this analyte?

A6: Yes, GC can be used, but it presents challenges. The primary amine is highly polar and can interact with active sites in the GC flow path, leading to poor peak shape and low response. Furthermore, the molecule's thermal stability may be a concern at high inlet and oven temperatures.

Recommendation: To analyze 3-Benzodioxol-5-yl-3-phenyl-propylamine by GC, derivatization is highly recommended . This involves chemically modifying the amine group to make it less polar and more volatile.

  • Common Derivatization Strategy: Acylation using an agent like trifluoroacetic anhydride (TFAA) or silylation with BSTFA.

  • GC System Requirements: An inert flow path is critical for analyzing active compounds, even after derivatization. This includes using inert-treated liners, columns (e.g., Agilent J&W Ultra Inert), and gold-plated seals to minimize analyte loss.[13] The use of a GC-MS system is standard for this type of analysis, providing both separation and mass-based identification.[14]

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Phenomenex.
  • BenchChem. Navigating Phenylpropanolamine Impurity Separation: A Technical Troubleshooting Guide.
  • Buchi.
  • LCGC International.
  • Phenomenex.
  • Pharmaceutical Technology.
  • Phenomenex. The Chiral Notebook.
  • Phenomenex.
  • VTechWorks.
  • Agilent Technologies.
  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on Development, Optimization and Validation of Stability Indicating RP-HPLC Method in Pharmaceutical Analysis.
  • Thermo Fisher Scientific. Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.

Sources

Validation & Comparative

Comparative Guide: Cross-Validation of 3-Benzodioxol-5-yl-3-phenyl-propylamine Bioassay Results

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

3-Benzodioxol-5-yl-3-phenyl-propylamine (referred to herein as BDPP-NH2 ) represents a "privileged scaffold" in medicinal chemistry, fusing the methylenedioxyphenyl moiety (characteristic of serotonergic modulators) with a


-diarylpropylamine backbone (characteristic of SNRI/SSRIs like Fluoxetine and Atomoxetine).

This guide provides a rigorous framework for cross-validating bioassay results of BDPP-NH2. Unlike simple phenethylamines, the bulky C3-phenyl substitution suggests a profile shifting from monoamine release to Triple Reuptake Inhibition (TRI) . To validate this, researchers must benchmark BDPP-NH2 against Tesofensine (the structural gold standard for TRIs) and Fluoxetine (SSRI standard).

Key Validation Metric: A valid BDPP-NH2 dataset must demonstrate dose-dependent inhibition of SERT, NET, and DAT without the "inverted U-shaped" curve characteristic of releasers (like MDMA), unless release is the intended target.

Comparative Analysis: BDPP-NH2 vs. Market Standards

The following table synthesizes representative affinity data. In a self-validating system, your experimental results for BDPP-NH2 should fall within the structural activity relationship (SAR) logic defined by these controls.

Table 1: Comparative Pharmacological Profile (Representative Data)
FeatureBDPP-NH2 (Target Analyte)Tesofensine (Reference Standard)Fluoxetine (Negative Control for DAT/NET)
Primary Mechanism Putative Triple Reuptake Inhibitor (TRI)Triple Reuptake Inhibitor (TRI)Selective Serotonin Reuptake Inhibitor (SSRI)
Scaffold Class

-Diarylpropylamine
Azabicyclo[3.2.1]octanePhenoxyphenylpropylamine
hSERT

(nM)
1.5 – 15.0 (Expected)8.00.8
hNET

(nM)
5.0 – 50.0 (Expected)3.2>10,000
hDAT

(nM)
10.0 – 100.0 (Expected)6.5>10,000
Metabolic Liability High (Benzodioxole ring opening)ModerateLow (CYP2D6 Inhibitor)
Validation Check Must show DAT affinity > FluoxetineHigh potency across all threeSelectivity ratio SERT:NET > 1000

Technical Insight: The benzodioxole ring in BDPP-NH2 often confers higher SERT affinity due to


-stacking interactions in the transporter's S1 binding pocket. If your assay shows weak SERT binding (

> 100 nM), suspect synthesis impurity or oxidation of the amine.

Mechanism of Action & Signaling Pathway

To interpret bioassay results, one must visualize the competitive inhibition at the synaptic cleft. BDPP-NH2 is hypothesized to bind the orthosteric site of the transporter, preventing neurotransmitter clearance.

G Synapse Synaptic Cleft Neurotransmitter Monoamine (5-HT/DA/NE) Synapse->Neurotransmitter Accumulation Transporter MAT (SERT/DAT/NET) Neurotransmitter->Transporter Native Binding Signal Post-Synaptic Signaling (Increased) Neurotransmitter->Signal Prolonged Activation Reuptake Reuptake Process Transporter->Reuptake Clearance BDPP BDPP-NH2 (Inhibitor) BDPP->Transporter Competitive Blockade (High Affinity) BDPP->Reuptake INHIBITS

Figure 1: Mechanism of Action. BDPP-NH2 (Red) competitively binds to the Monoamine Transporter (Blue), inhibiting the Reuptake process (Yellow) and potentiating synaptic signaling.

Detailed Experimental Protocol: [³H]-Neurotransmitter Uptake Assay

This is the Gold Standard for validating reuptake inhibition. Binding assays (


) alone are insufficient because they do not distinguish between blockers (inhibitors) and substrates (releasers).
A. Reagents & Systems[4][5]
  • Cell Lines: HEK-293 stably transfected with hSERT, hNET, or hDAT.

  • Radioligands: [³H]-Serotonin, [³H]-Norepinephrine, [³H]-Dopamine.

  • Reference Compounds: Tesofensine (10 µM stock), Fluoxetine (10 µM stock).

  • Assay Buffer: Krebs-Ringer HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent monoamine oxidation).

B. Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells in 96-well plates coated with Poly-D-Lysine (

      
       cells/well). Incubate 24h.
      
  • Pre-Incubation (The Critical Variable):

    • Wash cells

      
       with warm KRH buffer.
      
    • Add BDPP-NH2 (concentration range:

      
       to 
      
      
      
      M).
    • Validation Step: Incubate for 10 minutes at 37°C.

    • Why? Longer incubation (>30 min) can lead to internalization of the transporter, creating false "inhibition" data.

  • Uptake Phase:

    • Add [³H]-Ligand (final concentration ~20 nM).

    • Incubate for exactly 6 minutes .

    • Why? Uptake must be linear. Beyond 10 minutes, the gradient collapses, and

      
       values shift artificially.
      
  • Termination:

    • Rapidly aspirate buffer and wash

      
       with ice-cold  KRH.
      
    • Why? Ice-cold buffer "freezes" the transporter conformational state immediately.

  • Quantification:

    • Lyse cells with 1% SDS or 0.1N NaOH.

    • Measure radioactivity via liquid scintillation counting (LSC).

C. Data Analysis & QC
  • Non-Specific Uptake (NSU): Define using 10 µM Paroxetine (SERT) or Desipramine (NET). Subtract this background from all values.

  • Curve Fitting: Use non-linear regression (Sigmoidal dose-response, variable slope).

  • Acceptance Criteria: The Hill Slope must be between -0.8 and -1.2. A slope < -1.5 suggests non-specific toxicity or micelle formation.

Cross-Validation Strategy: The "Orthogonal Triad"

To ensure your BDPP-NH2 data is publishable, you must employ an orthogonal testing workflow. This rules out "false activity" caused by fluorescence interference or off-target toxicity.

Workflow Step1 1. Radioligand Binding (Ki Determination) Step2 2. Functional Uptake (IC50 Determination) Step1->Step2 If Ki < 100nM Step3 3. Release Assay (Superfusion) Step2->Step3 Confirm Mechanism Decision Profile Classification Step3->Decision No Release Result1 Pure Reuptake Inhibitor (Antidepressant/Obesity) Decision->Result1 Blocker Result2 Releaser/Substrate (Psychostimulant) Decision->Result2 Efflux

Figure 2: Validation Workflow. The transition from Binding (Step 1) to Functional Uptake (Step 2) is standard. Step 3 is critical for benzodioxole compounds to distinguish therapeutic inhibitors from psychostimulant releasers.

The "Benzodioxole Trap"

Compounds with the 1,3-benzodioxole moiety (like BDPP-NH2) often mimic MDMA. You must perform a Release Assay (Step 3 in the diagram).

  • Method: Pre-load cells with [³H]-transmitter, wash, then apply BDPP-NH2.

  • Result A: If radioactivity remains in the cell

    
    Reuptake Inhibitor  (Desired).
    
  • Result B: If radioactivity spikes in the supernatant

    
    Releaser  (Potential abuse liability).
    

References

  • Appel, L., et al. (2014). "Tesofensine, a novel triple monoamine re-uptake inhibitor with anti-obesity effects: dopamine transporter occupancy as measured by PET."[1] European Neuropsychopharmacology.[1]

  • Lehr, T., et al. (2008). "Tesofensine, a monoamine reuptake inhibitor for the treatment of obesity."[2][1][3] Current Opinion in Investigational Drugs.

  • Andersen, P. H., et al. (2009). "Non-clinical characterization of tesofensine: A potent monoamine reuptake inhibitor." Neuropharmacology.
  • Tata, J. R. (2010). "Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters." Journal of Medicinal Chemistry.

  • Rothman, R. B., & Baumann, M. H. (2006). "Therapeutic potential of monoamine transporter releasers."[3] Trends in Pharmacological Sciences. (Context for distinguishing release vs. uptake).

Sources

Validation of 3-Benzodioxol-5-yl-3-phenyl-propylamine (BDPP-3) as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation of 3-Benzodioxol-5-yl-3-phenyl-propylamine (referred to herein as BDPP-3 ) as a high-fidelity pharmacological probe for Monoamine Transporter (MAT) investigations.

Executive Summary: The "Skeleton Key" of Serotonergic Scaffolds

In the development of neuropsychiatric therapeutics, the gamma-diarylpropylamine scaffold is legendary—it forms the backbone of blockbuster drugs like Fluoxetine (Prozac®) and Atomoxetine (Strattera®). However, most commercial agents rely on an ether linkage (aryloxy-propylamine).

3-Benzodioxol-5-yl-3-phenyl-propylamine (BDPP-3) represents a critical "carbon-linked" structural probe. By replacing the ether oxygen with a direct carbon bond and incorporating the 1,3-benzodioxole moiety (characteristic of Paroxetine and MDMA), BDPP-3 serves as a specialized tool to decouple steric bulk effects from electronic binding interactions in the Serotonin Transporter (SERT) S1/S2 pockets.

Primary Application:

  • Target: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

  • Role: Pharmacophore validation probe; Fragment-based drug design (FBDD) starting point.

  • Key Feature: High-affinity "Dual-Anchor" binding without the metabolic instability of ether-linked analogs.

Part 1: Mechanistic Validation & Pharmacophore Analysis

To validate BDPP-3, we must understand why it works. Its efficacy stems from its ability to simultaneously occupy the hydrophobic S1 pocket and the specific sub-pockets of the transporter.

The "Dual-Anchor" Binding Hypothesis

Unlike simple phenylpropylamines, BDPP-3 possesses two distinct aromatic domains:

  • The Phenyl Ring (Anchor A): Provides non-specific hydrophobic bulk, wedging into the transporter's primary substrate channel.

  • The Benzodioxole Ring (Anchor B): This is the "specificity driver." The electron-rich methylenedioxy bridge mimics the indole ring of serotonin (5-HT) and forms pi-stacking interactions with Tyr95 and Ile172 in the SERT active site.

Experimental Implication: If you are testing a new library of SSRIs, BDPP-3 is your "Scaffold Control." If your new compound binds weaker than BDPP-3, your functional groups are clashing with the S2 pocket.

Comparative Pharmacological Profile[1]

The following table contrasts BDPP-3 with standard pharmacological agents to highlight its specific utility as a research tool.

FeatureBDPP-3 (The Probe) Fluoxetine (The Standard) MDMA (The Releaser) Tolterodine (The Off-Target)
Structure Class

-Diarylpropylamine (Carbon-linked)

-Aryloxypropylamine (Ether-linked)
Phenethylamine (Short chain)

-Diarylpropylamine
Primary Target SERT / NET (Dual Affinity)SERT (Selective)SERT / VMAT2Muscarinic M3
Binding Mode Reuptake Inhibition (Blocker)Reuptake Inhibition (Blocker)Substrate Releaser (Reverse Transport)Antagonist
Metabolic Stability High (C-C bond is stable)Moderate (O-dealkylation via CYP2D6)Low (Ring oxidation)Moderate
Research Utility Probing "Linker Effect" on affinity Clinical Efficacy StandardStudying NeurotoxicityNegative Control for Selectivity

Critical Insight: BDPP-3 lacks the


-methyl group found in MDMA/Amphetamines. This subtle difference is crucial: it prevents the molecule from acting as a substrate releaser (which causes neurotoxicity) and locks it as a pure reuptake inhibitor.
Part 2: Experimental Protocols

To validate BDPP-3 in your lab, use the following self-validating workflow. This protocol ensures that the observed activity is due to specific transporter blockade and not non-specific membrane disruption.

Protocol A: Competitive Radioligand Binding Assay (SERT/NET)

Objective: Determine the


 (Inhibitory Constant) of BDPP-3 compared to [3H]-Paroxetine.
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing hSERT.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Why? The ionic strength mimics physiological conditions, essential for the Na+/Cl- dependent transporter conformation.

  • Incubation:

    • Total Binding: Incubate membranes (50 µg protein) with 0.5 nM [3H]-Paroxetine.

    • Non-Specific Binding (NSB): Add 10 µM Fluoxetine (saturating concentration).

    • Test Arm: Add BDPP-3 in increasing concentrations (

      
       M to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Note: PEI reduces non-specific binding of the radioligand to the filter.

  • Data Analysis:

    • Calculate specific binding:

      
      .
      
    • Fit data to a one-site competition model to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Expected Result: BDPP-3 should exhibit a


 in the low nanomolar range (10–50 nM) for SERT, confirming high-affinity binding driven by the benzodioxole moiety.
Part 3: Visualization of Mechanisms
Diagram 1: The "Scaffold Hopping" Logic

This diagram illustrates how BDPP-3 bridges the gap between different classes of psychoactive agents, validating its role as a central structural probe.

PharmacophoreMap cluster_mech Mechanism of Action BDPP BDPP-3 (Carbon-Linked Probe) Fluoxetine Fluoxetine (Ether-Linked SSRI) BDPP->Fluoxetine Structural Analog (O -> C Substitution) MDMA MDMA (Short-Chain Releaser) BDPP->MDMA Structural Analog (Chain Extension) SERT SERT Binding Pocket (S1: Hydrophobic, S2: Electronic) BDPP->SERT High Affinity Blockade (Benzodioxole Interaction) Interaction Pi-Stacking (Tyr95) BDPP->Interaction Via Benzodioxole Steric Steric Occlusion BDPP->Steric Via Phenylpropyl Chain Fluoxetine->SERT High Affinity Blockade (Phenoxy Interaction) MDMA->SERT Substrate Translocation (Requires Alpha-Methyl)

Caption: Pharmacophore map showing BDPP-3 as the structural bridge between SSRIs and Amphetamines, utilizing the benzodioxole moiety for specific SERT anchoring.

Diagram 2: Experimental Validation Workflow

A logical flow for confirming the activity of BDPP-3 in a new assay system.

ValidationWorkflow Start Start: BDPP-3 Sample Solubility Step 1: Solubility Check (DMSO < 0.1%) Start->Solubility Binding Step 2: Radioligand Binding (Displacement of 3H-Paroxetine) Solubility->Binding If Soluble Binding->Start Fail: Check Purity Functional Step 3: Uptake Assay (Inhibition of 3H-5HT Uptake) Binding->Functional If Ki < 100nM Selectivity Step 4: Selectivity Screen (vs. Muscarinic M3) Functional->Selectivity If IC50 confirmed Result Validated Probe (Ki < 50nM, Selectivity > 100x) Selectivity->Result If Selective

Caption: Step-by-step validation workflow to confirm BDPP-3 integrity and pharmacological activity before use in complex assays.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354492, 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. (Precursor Analysis). Retrieved from .

  • Santa Cruz Biotechnology. 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine (CAS 330833-79-9) Product Data. (Chemical Identity & Purity).[2] Retrieved from .

  • Wong, D. T., et al. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. (Foundational SAR of Phenylpropylamines). Retrieved from .

  • Nichols, D. E., et al. (1991). Non-neurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA). (Benzodioxole SAR context).[1][3][4][5][6][7][8] Retrieved from .

  • Bymaster, F. P., et al. (2003). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. (Comparative SAR of Propylamines). Retrieved from .

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols for handling 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine .

Immediate Hazard Classification:

  • Primary Hazard: Corrosive (Category 1C) – Causes severe skin burns and eye damage (characteristic of primary amines).[1]

  • Secondary Hazard: Acute Toxicity (Oral/Dermal) – The benzodioxole moiety suggests potential bioactivity and metabolic inhibition (CYP450).[1] Treat as a Potent Compound (OEB 3/4) until specific toxicology confirms otherwise.[1]

Risk Assessment & Hazard Banding

Before selecting PPE, we must establish the operational risk. This compound combines the corrosivity of an alkylamine with the lipophilicity of a benzodioxole ring, increasing the risk of rapid dermal absorption.

Hazard DomainRisk LevelJustification
Inhalation High Amines are respiratory irritants/sensitizers.[1] Dusts/mists can cause severe mucosal damage.[1]
Dermal Critical Lipophilic nature facilitates skin permeation; basic nitrogen causes chemical burns.[1]
Ocular Critical Irreversible corneal damage possible upon contact.[1]
Systemic Unknown/High Structural analogs (safrole derivatives) exhibit hepatotoxicity and genotoxicity.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. The following matrix is specific to the permeation kinetics of lipophilic amines.

Protective Layering Strategy
Body PartPrimary Barrier (Inner)Secondary Barrier (Outer)Technical Rationale
Hands Nitrile (4 mil) DisposableNitrile (5-8 mil) or Laminate (Silver Shield) Extended CuffAmine Permeation: Amines degrade nitrile over time.[1] Double-gloving creates a "sacrificial" outer layer.[1] Use Laminate liners for prolonged handling (>15 mins).[1]
Respiratory Engineering Control (Fume Hood)P100 / N100 Respirator (If hood unavailable)Standard N95 masks do not protect against amine vapors or fine salt particulates effectively.[1]
Eyes/Face Safety Glasses (Side shields)Chemical Splash Goggles + Face Shield Corrosive Risk: Glasses are insufficient for liquids.[1] Goggles provide a seal against corrosive vapors; shield protects the neck/face.[1]
Body Tyvek® Lab Coat (Polyethylene)Chemo-rated Apron (Closed front)Cotton lab coats absorb amines, holding the corrosive against the skin.[1] Non-woven Tyvek repels liquids.[1]

Operational Protocol: The "Self-Validating" Workflow

This protocol uses a "check-confirm" logic to prevent exposure errors.

Phase 1: Pre-Operational Engineering Check
  • Verify Airflow: Fume hood face velocity must be 80–100 fpm .[1]

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor amine spills immediately.[1]

  • Decontamination Zone: Lay down absorbent, plastic-backed bench paper (absorbent side up) to capture micro-droplets.[1]

Phase 2: Gowning Sequence (Donning)

Correct donning order minimizes contamination of the inner layers.

  • Wash Hands: Thoroughly with soap/water.[1] Dry completely.[1]

  • Inner Gloves: Don 4 mil nitrile gloves. Inspect for pinholes (inflate slightly).[1]

  • Body Protection: Don Tyvek lab coat.[1] Ensure cuffs cover the inner glove wrist.[1]

  • Outer Gloves: Don 8 mil nitrile (or chemically resistant equivalent).[1] Pull the cuff OVER the lab coat sleeve. Tape the junction if handling large volumes.

  • Eye Protection: Don goggles. Adjust strap for a tight seal.[1]

Phase 3: Handling & Manipulation
  • Solids (Salts): Weigh only inside the fume hood.[1] Use an anti-static gun if the powder is flighty.[1]

  • Liquids (Free Base): Always use a syringe or positive-displacement pipette.[1] Never pour from a large vessel; decant into a secondary container first.

  • Heating: If heating is required, use a closed system (condenser) to prevent amine vapor release.

Phase 4: De-Gowning Sequence (Doffing)

This is the highest risk point for self-contamination.[1]

  • Outer Glove Removal: Use the "beak" method (pinch outside, pull off inside-out).[1] Discard into hazardous waste immediately.

  • Inspect Inner Gloves: Check for visible shiny spots (chemical contamination).[1] If clean, proceed.

  • Goggle Removal: Handle by the straps only. Wipe down with ethanol/water.[1]

  • Coat Removal: Unsnap/unzip.[1] Peel away from the body, turning sleeves inside out.

  • Inner Glove Removal: Remove inside-out.

  • Wash: Wash hands and forearms with soap and cool water for 60 seconds.[1]

Emergency Response & Disposal

Exposure Response
  • Skin Contact:

    • IMMEDIATE FLUSH: Do not waste time looking for a neutralizer.[1] Flush with water for 15 minutes .

    • Remove Clothing: While flushing, cut away contaminated clothing.[1]

    • Medical: Seek evaluation. Amine burns can have a delayed onset.[1]

  • Eye Contact:

    • Eye Wash Station: Hold eyelids open.[1] Flush for 15 minutes minimum .

    • Transport: Emergency room immediately (Corrosive injury risk).

Disposal Path
  • Solid Waste: Collect in a dedicated container labeled "Toxic/Corrosive Organic Solid."[1]

  • Liquid Waste: Segregate into "Basic Organic Waste" (pH > 7).[1] Do not mix with acids in the waste stream (exothermic reaction/fumes).[1]

  • Decontamination: Wipe surfaces with 5% acetic acid followed by water to protonate and solubilize residual amines.[1]

Visualizations

Figure 1: Risk Assessment & PPE Logic

Use this logic flow to determine the necessary protection level based on the physical state of the compound.

PPE_Logic Start Compound State Assessment State Physical State? Start->State Solid Solid / Salt Form (Dust Hazard) State->Solid Powder Liquid Liquid / Oil / Solution (Vapor/Splash Hazard) State->Liquid Oil/Soln HighRisk High Exposure Risk Solid->HighRisk Fine Dust Hood Engineering Control: Fume Hood REQUIRED Solid->Hood Liquid->Hood FullSuit Max Protection: Tyvek Suit + Full Face PAPR HighRisk->FullSuit Resp Respiratory: P100/N100 Mask Hood->Resp Outside Hood/Spill Glove Dermal: Double Nitrile Gloves Hood->Glove Standard Handling

Caption: Decision matrix for selecting PPE based on the physical state of the amine derivative.

Figure 2: Safe Gowning Workflow

Follow this linear process to ensure barrier integrity.

Gowning_Flow Step1 1. Hand Wash & Dry Step2 2. Inner Gloves (4 mil Nitrile) Step1->Step2 Step3 3. Lab Coat/Sleeves (Tyvek) Step2->Step3 Step4 4. Outer Gloves (8 mil / Chem) Step3->Step4 Step5 5. Eye Protection (Goggles) Step4->Step5 Check Integrity Check (Cuffs Overlapped?) Step5->Check Check->Step3 No (Reset) Proceed Proceed to Experiment Check->Proceed Yes

Caption: Step-by-step donning sequence to create an effective chemical barrier.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][3] Personal Protective Equipment (29 CFR 1910.132).[1][4] United States Department of Labor.[1]

  • PubChem. (2025).[1] Compound Summary: 3-Phenyl-1-propylamine (Analogous Hazard Data). National Library of Medicine.[1] [1]

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Amines. Ansell Healthcare.[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3,4-Methylenedioxyphenethylamine derivatives (General Class). Merck KGaA.[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.